2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde
Description
Properties
IUPAC Name |
2,5-dioxaspiro[3.5]nonane-7-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-3-7-1-2-8(11-4-7)5-10-6-8/h3,7H,1-2,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFDRVZKBTYXLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(COC2)OCC1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Synthesis of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde
This is a comprehensive technical guide on the synthesis of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde . This document is structured for researchers and drug discovery professionals, focusing on a robust, scalable Ring-Closing Metathesis (RCM) approach.
Executive Summary
The 2,5-dioxaspiro[3.5]nonane scaffold represents a high-value pharmacophore in modern drug discovery. As a conformationally restricted spirocyclic ether, it serves as a bioisostere for piperidine and cyclohexane rings, offering improved metabolic stability and reduced lipophilicity (LogP) compared to its carbocyclic counterparts.
This guide details the synthesis of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde , a critical intermediate for fragment-based drug design. The route utilizes a Ring-Closing Metathesis (RCM) strategy to construct the 6-membered pyran ring onto a pre-formed oxetane core, ensuring regiochemical control of the C7-formyl group.
Structural & Retrosynthetic Analysis[1][2]
Structural Definition
The target molecule consists of a spiro-fused oxetane (4-membered ring) and tetrahydropyran (6-membered ring).
-
IUPAC Name: 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde
-
Core Geometry: The spiro carbon (C4) connects the oxetane (O at position 2) and the pyran (O at position 5).
-
Functionalization: The aldehyde group is positioned at C7, meta to the pyran oxygen, providing a vector for reductive amination or olefination.
Retrosynthetic Strategy
The synthesis is designed to install the C7 functional handle early via a functionalized acrylate fragment.
-
Disconnection: The 6-membered ring is disconnected at the C8-C9 bond (alkene precursor).
-
Key Intermediate: A diene ester capable of RCM.
-
Starting Materials: Commercially available 3-oxetanone and methyl 2-(bromomethyl)acrylate .
Figure 1: Retrosynthetic analysis leveraging RCM for rapid core assembly.
Synthetic Pathway & Experimental Protocols
Phase 1: Core Assembly (Formation of the Diene)
The synthesis begins by converting 3-oxetanone into a tertiary alcohol bearing an allyl group, followed by etherification to install the acrylate moiety required for cyclization.
Step 1: Grignard Addition to 3-Oxetanone
Reaction: 3-Oxetanone + Allylmagnesium bromide
-
Protocol:
-
Flame-dry a 500 mL 3-neck round-bottom flask (RBF) and purge with Argon.
-
Charge with 3-oxetanone (5.0 g, 69.4 mmol) and anhydrous THF (150 mL). Cool to -78 °C.
-
Dropwise add Allylmagnesium bromide (1.0 M in Et2O, 76.3 mL, 1.1 equiv) over 30 mins.
-
Stir at -78 °C for 1 h, then warm to 0 °C over 2 h.
-
Quench: Carefully add saturated aqueous NH4Cl (50 mL).
-
Workup: Extract with Et2O (3 x 100 mL). Wash combined organics with brine, dry over MgSO4, and concentrate in vacuo.
-
Purification: Silica gel chromatography (20-40% EtOAc/Hexanes).
-
Yield: Expect ~85-90% of a colorless oil.
-
Step 2: O-Alkylation with Methyl 2-(bromomethyl)acrylate
Reaction: 3-allyloxetan-3-ol + Methyl 2-(bromomethyl)acrylate
-
Rationale: This step installs the second alkene and the ester functionality that will become the C7 substituent.
-
Protocol:
-
Dissolve 3-allyloxetan-3-ol (6.0 g, 52.6 mmol) in anhydrous DMF (60 mL) at 0 °C.
-
Add NaH (60% dispersion, 2.5 g, 63.1 mmol) portion-wise. Stir for 30 min (H2 evolution).
-
Add Methyl 2-(bromomethyl)acrylate (10.3 g, 57.8 mmol) dropwise.
-
Warm to Room Temperature (RT) and stir for 4 h.
-
Workup: Dilute with Et2O (200 mL), wash with water (3 x 50 mL) and LiCl solution (to remove DMF).
-
Yield: Expect ~75% after column chromatography.
-
Phase 2: Cyclization & Functionalization
Step 3: Ring-Closing Metathesis (RCM)
Reaction: Diene Precursor
-
Critical Control: High dilution (0.01 M) is essential to prevent intermolecular polymerization.
-
Protocol:
-
Dissolve the diene (5.0 g, 23.6 mmol) in degassed anhydrous DCM (2.4 L).
-
Add Grubbs Catalyst, 2nd Generation (400 mg, 2 mol%).
-
Reflux (40 °C) for 12-16 h under Argon.
-
Scavenging: Add DMSO (50 equiv relative to catalyst) and stir for 12 h to sequester Ru species, or use silica-thiol scavengers.
-
Purification: Concentrate and filter through a silica plug. Flash chromatography (10-20% EtOAc/Hexanes).
-
Result: The spirocyclic alkene with an
-unsaturated ester.[1]
-
Step 4: Hydrogenation
Reaction: Alkene Reduction
-
Protocol:
-
Dissolve alkene in MeOH (50 mL). Add 10% Pd/C (10 wt%).
-
Stir under H2 balloon (1 atm) for 4 h.
-
Filter through Celite and concentrate. Quantitative yield expected.
-
Phase 3: Aldehyde Generation
Step 5: Reduction to Alcohol
Reaction: Ester
-
Protocol:
Step 6: Oxidation to Target Aldehyde
Reaction: Alcohol
-
Choice of Reagent: Dess-Martin Periodinane (DMP) is preferred over Swern to avoid foul odors and low-temp requirements on scale-up.
-
Protocol:
-
Dissolve alcohol (2.0 g, 12.6 mmol) in wet DCM (50 mL).
-
Add DMP (6.4 g, 15.1 mmol) at 0 °C.
-
Warm to RT and stir 2 h.
-
Workup: Quench with 1:1 sat. NaHCO3/Na2S2O3. Stir until layers separate clearly.
-
Isolation: Extract with DCM, dry, and concentrate.
-
Storage: The aldehyde is moderately stable but should be stored at -20 °C under inert atmosphere.
-
Process Logic & Workflow Visualization
The following diagram illustrates the chemical logic, highlighting the transformation of the carbon skeleton.
Figure 2: Sequential workflow for the synthesis of the target spiro-aldehyde.
Data Summary & Troubleshooting
Key Reaction Parameters
| Step | Reagent | Solvent | Temp | Typical Yield | Critical Note |
| 1 | AllylMgBr | THF | -78°C | 88% | Control exotherm; use anhydrous conditions. |
| 2 | NaH, Electrophile | DMF | 0°C -> RT | 75% | H2 gas evolution; ensure adequate venting. |
| 3 | Grubbs II | DCM | 40°C | 82% | Dilution (0.01M) is critical to avoid oligomers. |
| 4 | Pd/C, H2 | MeOH | RT | 98% | Filter carefully to remove Pd residues. |
| 6 | DMP | DCM | 0°C | 92% | Avoid water in DMP reagent; quench thiosulfate thoroughly. |
Troubleshooting Guide
-
Issue: Low yield in RCM.
-
Cause: Catalyst poisoning by DMF traces or high concentration.
-
Fix: Wash precursor thoroughly with LiCl solution to remove DMF. Degas DCM thoroughly before adding catalyst.
-
-
Issue: Aldehyde instability.
-
Cause: Oxidation to acid or polymerization.
-
Fix: Store under Argon. If used for reductive amination, generate in situ from the alcohol precursor if possible.
-
References
-
Wuitschik, G. et al. (2010). "Spirocyclic Oxetanes: Synthesis and Properties of a New Chemical Scaffold." Angewandte Chemie International Edition.
-
Burkhard, J. A. et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Oxetanes." Organic Letters.
-
Grygorenko, O. O. et al. (2021). "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks." Journal of Organic and Pharmaceutical Chemistry.
-
Carreira, E. M. et al. (2013). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Chemical Reviews.
Sources
A Predictive Spectroscopic Guide to 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde for Advanced Research
Abstract
This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. By dissecting the molecule into its core components—an oxetane ring, a cyclohexane ring, and a carbaldehyde group—and drawing upon spectral data from analogous structures, we offer a robust theoretical framework for researchers in drug discovery and organic synthesis. This guide is designed to serve as a foundational reference for the identification, characterization, and quality control of this and structurally related spirocyclic compounds.
Introduction and Molecular Structure
2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde is a unique spirocyclic compound featuring a four-membered oxetane ring fused to a six-membered cyclohexane ring at a single carbon atom (the spiro center). The cyclohexane ring is further functionalized with a carbaldehyde group at the 7-position. This combination of a strained oxetane, a flexible cyclohexane, and a reactive aldehyde group makes it an intriguing target for synthetic chemistry and a potential building block in medicinal chemistry. Understanding its spectroscopic properties is paramount for its unambiguous identification and for monitoring its transformations in chemical reactions.
Below is a diagram illustrating the molecular structure and the atom numbering scheme that will be used throughout this guide.
Caption: Predicted key NMR correlations for 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde and the C-O stretches of the ether functionalities.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Aldehyde C-H | 2820-2880 and 2720-2780 | Medium | C-H stretch |
| Aldehyde C=O | 1720-1740 | Strong | C=O stretch |
| Alkane C-H | 2850-2960 | Strong | C-H stretch |
| Ether C-O | 1050-1150 | Strong | C-O stretch |
The presence of a strong absorption band around 1730 cm⁻¹ is a clear indicator of a saturated aldehyde. [1][2]The two medium intensity bands for the aldehydic C-H stretch are also highly diagnostic. The strong C-O stretching absorption will arise from the oxetane and the spirocyclic ether linkage. [3][4]
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to produce a molecular ion peak, followed by characteristic fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 156 (for C₈H₁₂O₃). The intensity may be weak to moderate.
-
α-Cleavage: A common fragmentation pathway for aldehydes is the loss of the aldehydic hydrogen, leading to a strong [M-1]⁺ peak at m/z = 155. [5][6]Loss of the entire formyl group (-CHO) would result in a fragment at m/z = 127.
-
McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the ring structure, related hydrogen rearrangement and ring-opening fragmentations may occur. [1][7][8]* Spirocyclic Fragmentation: Fragmentation of the spirocyclic system is likely to involve ring opening of either the oxetane or the cyclohexane ring. [9]Cleavage of the oxetane ring could lead to the loss of formaldehyde (CH₂O, 30 Da), resulting in a fragment at m/z = 126.
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following standard protocols are recommended.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR: To confirm assignments, it is highly recommended to perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments.
IR Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: A thin film of the neat compound on a salt plate (NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).
-
Data Acquisition:
-
Spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
Mass Spectrometry
-
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
-
Sample Introduction: Direct insertion probe or gas chromatography (GC-MS).
-
EI Conditions:
-
Ionization energy: 70 eV.
-
Source temperature: 200-250 °C.
-
-
Mass Analysis: Quadrupole, time-of-flight (TOF), or magnetic sector analyzer.
Conclusion
This in-depth technical guide provides a predictive spectroscopic profile of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde. The presented data, based on established spectroscopic principles and analysis of analogous structures, serves as a valuable resource for the scientific community. It is anticipated that these predictions will aid in the identification and characterization of this and related spirocyclic compounds, thereby facilitating advancements in synthetic and medicinal chemistry. The experimental protocols provided offer a standardized approach for obtaining empirical data, which will be crucial for validating and refining the theoretical models presented herein.
References
- Griffiths, L. R., & Field, L. D. (2020). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 16(3), 8-15.
-
ResearchGate. (n.d.). 13C chemical shifts of 6-nitro-BIPS spiro form in DMSO at 298 K. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
-
Brillantes, S., et al. (2017). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 15(11), 346. [Link]
-
Berdiyorov, G. R., et al. (2011). 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Magnetic Resonance in Chemistry, 49(8), 473-480. [Link]
-
MDPI. (2020). Chemical Space Exploration of Oxetanes. Molecules, 25(21), 5143. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
ResearchGate. (n.d.). H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. Retrieved from [Link]
-
ChemRxiv. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. [Link]
-
NPTEL. (n.d.). Lecture 25 : Mass and Infrared Spectrocopies. Retrieved from [Link]
- McMurry, J. (2018). Organic Chemistry (10th ed.). Cengage Learning.
-
Pelc, M., et al. (2012). One-Step Conversion of Oxetane-Fused to 1,3-Oxazine-Fused Steroids. Molecules, 17(8), 9069-9080. [Link]
-
OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]
-
JoVE. (n.d.). NMR Spectroscopy and Mass Spectrometry of Aldehydes and Ketones. Retrieved from [Link]
- Abraham, R. J., et al. (2010). 1H Chemical Shifts in NMR. Part 191. Carbonyl Anisotropies and Steric Effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 48(7), 537-547.
-
ResearchGate. (n.d.). The chemical shifts * and couplings of the oxetane protons with the error limits calculated by LAOCN3. Retrieved from [Link]
-
ChemBK. (n.d.). 4-Formylcyclohexanone. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
Kumar, K. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
-
University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons Ltd. [Link]
-
Mori, K., et al. (2011). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts. Organic Letters, 13(15), 4052-4055. [Link]
-
University of Calgary. (n.d.). IR: aldehydes. Retrieved from [Link]
-
Gawarecka, A., et al. (2015). Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Beilstein Journal of Organic Chemistry, 11, 1429-1437. [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Denmark, S. E., & G. A. Hite. (2012). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry, 77(17), 7433-7451. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]
-
Scribd. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, March 14). 1H NMR of cyclohexanecarbaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanone, 4-(1,1-dimethylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanone, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube. [Link]
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. archive.nptel.ac.in [archive.nptel.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
Physical and Chemical Characteristics of Dioxaspiro Compounds
This guide details the physicochemical architecture of dioxaspiro compounds, focusing on the [4.4], [4.5], and [5.5] spiroketal systems. It is designed for researchers requiring actionable data on conformational analysis, synthesis, and stability profiles.
Executive Summary: The Spiroketal Pharmacophore
Dioxaspiro compounds, specifically spiroketals, are bicyclic organic structures where two oxygen-containing rings share a single carbon atom (the spiro center). They are distinct from simple acetals due to their rigid three-dimensional topography and unique stereoelectronic properties.
-
Core Significance: They serve as "privileged scaffolds" in drug discovery and natural product chemistry (e.g., avermectins, spongistatins, and insect pheromones).
-
Key Characteristic: Their thermodynamic stability and conformation are governed by the anomeric effect , which dictates the axial/equatorial orientation of the oxygen atoms.[1]
Structural & Conformational Analysis
The physicochemical behavior of dioxaspiro compounds is dominated by the spiro-junction geometry. Unlike carbocyclic spiro compounds, dioxaspiro systems exhibit strong stereoelectronic preferences.
The Anomeric Effect
In 1,7-dioxaspiro[5.5]undecane and related systems, the most stable conformation is not dictated solely by steric bulk (which would favor equatorial positions) but by the anomeric effect .
-
Mechanism: The lone pair (
) of the oxygen in Ring A donates electron density into the antibonding orbital ( ) of the C-O bond in Ring B. -
Outcome: This
interaction stabilizes the conformation where the C-O bond is axial . -
Thermodynamic Preference: The "double anomeric effect" (stabilization from both rings) makes the diaxial conformer significantly more stable than the diequatorial conformer, often by >2 kcal/mol.
Conformational Locking
While 1-oxaspiro[5.5]undecane equilibrates rapidly between conformers at room temperature, 1,7-dioxaspiro[5.5]undecane is conformationally rigid.[2] This rigidity reduces the entropic penalty upon binding to biological targets, enhancing potency.
Visualization: Stereoelectronic Stabilization
The following diagram illustrates the stabilization mechanism and the equilibrium shift toward the diaxial conformer.
Figure 1: The thermodynamic equilibrium of spiroketals is driven by stereoelectronic orbital overlap, favoring the diaxial conformation despite steric repulsion.
Physicochemical Properties
The following table summarizes the core properties of the three most common dioxaspiro scaffolds. Note the distinct difference in stability and physical state based on ring size.
| Property | 1,6-Dioxaspiro[4.4]nonane | 1,4-Dioxaspiro[4.5]decane | 1,7-Dioxaspiro[5.5]undecane |
| Common Role | Core of γ-lactones / Pheromones | Protecting Group (Ketal) | Pheromone (Olive Fly) / Toxin Core |
| Molecular Weight | 128.17 g/mol | 142.20 g/mol | 156.22 g/mol |
| LogP (Predicted) | ~0.9 | ~1.2 | ~2.1 |
| Boiling Point | ~70°C (at reduced pressure) | 108°C (24 mmHg) | 84-86°C (12 mmHg) |
| Conformational Mobility | Flexible (Envelope) | Rigid Chair (Cyclohexane ring) | Rigid (Double Chair) |
| Hydrolytic Stability | Moderate | Low (Acid Labile) | High (Anomeric Stabilization) |
| Key Derivative | 2,7-Dione (Spirodilactone) | 8-one | Olean (Sex Pheromone) |
Solubility & Lipophilicity
-
Lipophilicity: Dioxaspiro compounds are moderately lipophilic (LogP 1–2.5), allowing good membrane permeability.
-
Solubility: Highly soluble in organic solvents (DCM, THF, Toluene). Solubility in water is generally low, though derivatives like 1,6-dioxaspiro[4.4]nonane-2,7-dione can hydrolyze to form water-soluble dicarboxylic acids.
Synthesis and Reactivity
Thermodynamic vs. Kinetic Control
-
Thermodynamic Control: Uses acid catalysis (e.g., pTsOH, HCl) to equilibrate the system to the most stable isomer (usually the one stabilized by the anomeric effect). This is the standard method for simple spiroketals.
-
Kinetic Control: Required when the target natural product contains a "non-anomeric" (less stable) configuration. This often involves transition-metal catalysis or hetero-Michael additions at low temperatures.
Experimental Protocol: Thermodynamic Synthesis of 1,7-Dioxaspiro[5.5]undecane
Context: This protocol utilizes the acid-catalyzed cyclization of a keto-diol precursor.
Reagents: 1,7-dihydroxy-4-heptanone (precursor), p-Toluenesulfonic acid (pTsOH), Benzene or Toluene.
Step-by-Step Methodology:
-
Precursor Assembly: Dissolve 10.0 mmol of 1,7-dihydroxy-4-heptanone in 50 mL of benzene.
-
Catalyst Addition: Add catalytic pTsOH (0.5 mmol, 5 mol%).
-
Dehydration (Dean-Stark): Reflux the mixture using a Dean-Stark trap to continuously remove water.
-
Why? Spiroketalization is reversible. Removing water drives the equilibrium toward the spiroketal product (Le Chatelier’s principle).
-
-
Monitoring: Monitor via TLC (SiO2, Hexane/EtOAc). The starting material (polar diol) will disappear, replaced by a non-polar spot (spiroketal).
-
Quench: Cool to room temperature and wash with saturated NaHCO3 to neutralize the acid.
-
Isolation: Dry organic layer over MgSO4, filter, and concentrate in vacuo.
-
Purification: Distillation under reduced pressure (Kugelrohr) or flash chromatography on basic alumina (Silica is acidic and may cause hydrolysis/isomerization).
Degradation Pathways
The primary instability risk is acid-catalyzed hydrolysis , which opens the rings back to the keto-diol or hydroxy-enolether.
Figure 2: The reversibility of spiroketal formation. In aqueous acid, the equilibrium shifts toward the open-chain form.
Spectroscopic Characterization
Identification of dioxaspiro compounds relies heavily on 13C NMR due to the characteristic shift of the spiro-carbon.
NMR Signatures
-
Spiro Carbon (Quaternary): The carbon shared by both oxygens appears in a distinct region, typically
95 – 110 ppm .-
1,7-Dioxaspiro[5.5]undecane:
~95.5 ppm. -
1,4-Dioxaspiro[4.5]decane:
~108 ppm.
-
-
Anomeric Effect Indicator: In 13C NMR, axial carbons are typically shielded (upfield shift) compared to equatorial ones. This allows assignment of the specific isomer (diaxial vs. diequatorial).
Mass Spectrometry (MS)
-
Fragmentation: Dioxaspiro compounds show weak molecular ions (
). -
Base Peak: Common fragmentation involves
-cleavage next to the oxygen, often resulting in a stabilized oxonium ion.
References
-
Deslongchamps, P., et al. (1990).[2] "Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals." Canadian Journal of Chemistry.[2] Link
-
Fletcher, M. T., & Kitching, W. (1995). "Chemistry of fruit flies. Nature of glandular secretions and volatile emission of Tephritidae." Chemical Reviews. Link
-
Perron, F., & Albizati, K. F. (1989). "Chemistry of spiroketals." Chemical Reviews. Link
-
BenchChem. (2025).[3] "Technical Guide to 1,6-Dioxaspiro[4.4]nonane." BenchChem Technical Library. Link
-
PubChem. (2025).[4][5][6] "1,7-Dioxaspiro[5.5]undecane Compound Summary." National Library of Medicine. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,4-Dioxaspiro(4.5)decan-8-ol | C8H14O3 | CID 567352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,6-Dioxaspiro(4.4)nonane | C7H12O2 | CID 67433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,6-Dioxaspiro[4.4]nonane-2,7-dione | C7H8O4 | CID 77041 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility and stability of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde
An In-depth Technical Guide to the Solubility and Stability of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde: A Methodological and Predictive Analysis
Executive Summary
2,5-dioxaspiro[3.5]nonane-7-carbaldehyde is a molecule of interest due to its unique three-dimensional spiroketal core combined with a reactive aldehyde functional group. Such structures are gaining attention in medicinal chemistry for their potential to explore novel chemical space. However, the successful application of any new chemical entity, particularly in drug development, is contingent upon a thorough understanding of its fundamental physicochemical properties: solubility and stability. Aldehydes are notoriously prone to metabolic oxidation and reduction, while spiroketals can be susceptible to hydrolysis under acidic conditions. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde. In the absence of direct experimental data for this specific molecule, this document serves as a predictive and methodological whitepaper. It outlines detailed protocols for assessing solubility and stability, discusses likely degradation pathways based on functional group chemistry, and proposes strategies for formulation and analysis. The objective is to equip researchers, scientists, and drug development professionals with the necessary theoretical grounding and practical methodologies to characterize this and similar molecules, thereby enabling informed decisions in their research and development programs.
Introduction to 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde
The compound 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde incorporates two key structural features: a spiroketal system and an aldehyde functional group. Spirocycles are increasingly utilized in drug design to enhance structural rigidity and three-dimensionality, which can lead to improved biological activity and physicochemical properties.[1] The aldehyde group, while a versatile synthetic handle, presents significant challenges in drug development due to its inherent reactivity and metabolic instability.[2][3] Aldehydes can be readily oxidized to carboxylic acids or reduced to alcohols by metabolic enzymes, and their electrophilic nature can lead to off-target covalent interactions.[4][5]
A comprehensive understanding of the is therefore a prerequisite for its advancement in any research or development pipeline. Poor solubility can hinder absorption and lead to variable bioavailability, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.[6][7] This guide provides a robust framework for systematically investigating these critical parameters.
Predicted Physicochemical Properties
Direct experimental data for 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde is not currently available in the public domain. However, we can predict key physicochemical properties based on its structure. These predictions are valuable for guiding initial experimental design, such as solvent selection and analytical method development.
| Property | Predicted Value | Implication for Drug Development |
| Molecular Formula | C₈H₁₂O₃ | |
| Molecular Weight | 156.18 g/mol | Adheres to Lipinski's Rule of Five for drug-likeness. |
| XlogP | ~0.5 - 1.5 | Indicates moderate lipophilicity, suggesting potentially limited aqueous solubility. |
| Hydrogen Bond Donors | 0 | Lack of donor groups may limit interactions with water, affecting solubility. |
| Hydrogen Bond Acceptors | 3 (two ether oxygens, one carbonyl oxygen) | Can accept hydrogen bonds from solvent molecules. |
| pKa | Not applicable (no acidic or basic centers) | Stability is less likely to be affected by salt formation issues. |
Note: These values are estimations derived from cheminformatics models and the analysis of the compound's functional groups. Experimental verification is essential.
Solubility Profiling: A Comprehensive Protocol
The solubility of a compound is a critical determinant of its oral bioavailability.[8] Given the predicted lipophilicity of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde, a thorough experimental assessment of its solubility in various media is imperative.
Theoretical Framework
Solubility is governed by the principle of "like dissolves like," where substances with similar intermolecular forces are more likely to be miscible.[9] For this compound, van der Waals forces and dipole-dipole interactions will be significant. Its ability to accept hydrogen bonds will play a role in its solubility in protic solvents.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol describes the gold-standard shake-flask method for determining thermodynamic solubility.
Materials:
-
2,5-dioxaspiro[3.5]nonane-7-carbaldehyde (solid)
-
Solvents: Purified water, 0.1 N HCl (pH ~1.2), Phosphate buffer (pH 6.8), Phosphate buffer (pH 7.4), Dimethyl sulfoxide (DMSO), Ethanol.
-
Scintillation vials or glass test tubes with screw caps.
-
Orbital shaker with temperature control.
-
Centrifuge.
-
Syringes and 0.45 µm filters.
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.
Procedure:
-
Add an excess amount of solid 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde to a vial containing a known volume (e.g., 2 mL) of the desired solvent. The excess solid ensures that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand for at least one hour to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.
Visualization: Solubility Determination Workflow
Caption: Workflow for thermodynamic solubility determination.
Strategies for Solubility Enhancement
If the aqueous solubility of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde is found to be low (< 0.1 mg/mL), various formulation strategies can be employed to improve it.[10][11]
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Co-solvents (e.g., ethanol, propylene glycol) | Reduce the polarity of the aqueous medium. | Simple and effective for moderate increases in solubility. | May cause precipitation upon dilution in vivo. |
| Surfactants (e.g., Tween 80) | Form micelles that encapsulate the drug molecules.[11] | Can significantly increase solubility; enhances wetting. | Potential for toxicity at high concentrations. |
| Cyclodextrins (e.g., HP-β-CD) | Form inclusion complexes with the drug, shielding it from water.[8] | High solubilization potential; can improve stability. | Can be expensive; potential for nephrotoxicity with some types. |
| Lipid-Based Formulations (e.g., SEDDS/SMEDDS) | The drug is dissolved in a lipid vehicle, which forms an emulsion in the GI tract.[8][11] | Enhances absorption of lipophilic drugs; can mitigate food effects. | Complex formulation development; potential for chemical instability. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state.[12] | Can lead to supersaturation and significantly increased bioavailability. | Amorphous form is metastable and can recrystallize over time. |
Chemical Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7] They help identify degradation pathways, elucidate the structure of degradation products, and are crucial for the development of a stability-indicating analytical method.
Experimental Protocols
The compound should be subjected to a series of stress conditions, typically more severe than those encountered during storage.
Hydrolytic Stability:
-
Procedure: Dissolve the compound in 0.1 N HCl (acidic), water (neutral), and 0.1 N NaOH (basic). Store solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).
-
Rationale: Simulates acidic conditions of the stomach and basic conditions of the intestine. The spiroketal is particularly susceptible to acid-catalyzed hydrolysis.[13][14]
Oxidative Stability:
-
Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and store at room temperature.
-
Rationale: Aldehydes are highly susceptible to oxidation to carboxylic acids.[14] This test assesses the compound's vulnerability to oxidative stress.
Thermal Stability:
-
Procedure: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for an extended period.
-
Rationale: Evaluates the stability of the solid form at high temperatures, which may be encountered during manufacturing or storage.
Photostability:
-
Procedure: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Rationale: Determines if the compound is light-sensitive, which would necessitate protective packaging.
For all studies, samples should be taken at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.
Visualization: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Predicted Degradation Pathways
Based on the functional groups present, two primary degradation pathways are anticipated for 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde.
-
Reactions of the Aldehyde Group: The aldehyde is the most likely site of chemical transformation.
-
Oxidation: In the presence of oxidizing agents or certain enzymes, the aldehyde can be readily oxidized to the corresponding carboxylic acid: 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid.
-
Reduction: The aldehyde can be reduced to the primary alcohol: (2,5-dioxaspiro[3.5]nonan-7-yl)methanol. This is a common metabolic fate.[4]
-
-
Hydrolysis of the Spiroketal: Spiroketals are generally stable under neutral and basic conditions but can undergo hydrolysis under acidic conditions.[13]
-
Acid-Catalyzed Ring Opening: Protonation of one of the ether oxygens, followed by nucleophilic attack by water, would lead to the opening of one of the rings, resulting in a hemiacetal which is in equilibrium with the corresponding hydroxy ketone.
-
Visualization: Predicted Degradation Pathways
Caption: Predicted degradation pathways of the title compound.
Development of a Stability-Indicating Analytical Method
A crucial outcome of the forced degradation studies is the development of a stability-indicating analytical method. This is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound and the increase in the concentration of its degradation products.
Recommended Method: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).
-
Rationale: HPLC provides the necessary resolving power to separate the parent compound from its structurally similar degradation products. MS detection offers high sensitivity and selectivity, and provides valuable structural information for the identification of unknown degradants.[15][16]
-
Method Development: A gradient elution using a C18 column with a mobile phase consisting of water and acetonitrile (both containing a small amount of formic acid to improve peak shape and ionization) is a good starting point. The MS should be operated in both positive and negative ion modes to ensure the detection of all relevant species.
Conclusion
While 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde is a structurally intriguing molecule, its successful application hinges on a clear understanding of its potential liabilities. This guide has established a comprehensive framework for addressing the two most critical aspects: solubility and stability. The primary challenges are predicted to be poor aqueous solubility and susceptibility to degradation via oxidation of the aldehyde and acid-catalyzed hydrolysis of the spiroketal.
The experimental protocols and predictive insights provided herein offer a clear and logical path forward for any researcher or drug development professional. By systematically executing these studies—from solubility profiling and forced degradation to the development of a stability-indicating analytical method—a complete and robust data package can be generated. This will enable a thorough risk assessment and inform rational decisions on the formulation, handling, and progression of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde in scientific and pharmaceutical applications.
References
- Stockwell, B. R., et al.
- Daksh Biotech.
- Lignin, P. D. F.
- Gampe, C., & Verma, V. A. "Curse or Cure? A Perspective on the Developability of Aldehydes as Active Pharmaceutical Ingredients." Journal of Medicinal Chemistry, 63(19), 10726-10750 (2020).
- Creative Proteomics. "Aldehyde Compounds: Significance in Biological Systems and Environmental Impact." (2023).
- Goh, C. F., et al. "Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs)." American Pharmaceutical Review, 14(2), 86-91 (2011).
- WuXi AppTec DMPK.
- World Pharma Today.
- Feth, M. P., et al. "Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications." Pharmaceutics, 14(2), 432 (2022).
- Jackson, B. C., et al. "Aldehyde toxicity and metabolism: The role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis." Free Radical Biology and Medicine, 134, 42-53 (2019).
- Williams, H. D., et al. "Formulating Poorly Water Soluble Drugs." AAPS Advances in the Pharmaceutical Sciences Series, 4 (2012).
- Chen, X., et al. "Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil." Environmental Science and Pollution Research, 23(14), 14358-14366 (2016).
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 155820201, 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid."
- ResearchGate. "Degradation kinetics and pathways of spirotetramat in different parts of spinach plant and in the soil | Request PDF."
- ChemicalBook. "2,5-dioxaspiro[3.5]nonane-7-carbaldehyde."
- ResearchGate. "The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes." (2025).
- Shi, Y., et al. "Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals." Natural Product Reports, 35(3), 226-267 (2018).
- National Center for Biotechnology Information. "PubChem Compound Summary for CID 21692407, 2,7-Diazaspiro[3.5]nonane."
- Masaryk University.
- Schebb, N. H., et al. "Untargeted lipidomics of oxidized polyunsaturated fatty acids." Analytical and Bioanalytical Chemistry, 407(23), 6859-6872 (2015).
- Pharmacy 180.
- ResearchGate. "Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design." (2023).
- ResearchGate.
- Heterocycles. "synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid." (2022).
- TrAC Trends in Analytical Chemistry. "Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods." (2023).
- MDPI. "Analytica, Volume 6, Issue 4 (December 2025) – 22 articles."
- Chevolleau, S., et al. "Untargeted Trapping and Analysis of Reactive Diet-Related Carbonyl Compounds Formed in the Intestinal." Antioxidants, 10(8), 1256 (2021).
- ScienceDirect. "STABILITY: PHYSICAL AND CHEMICAL."
- Szabó, B., et al. "Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.)." Molecules, 26(16), 4983 (2021).
- Sigma-Aldrich. "2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide."
- SpringerLink. "Quantification and stability assessment of 7,9-di‑tert‑butyl‑1-oxaspiro(4,5)
- Law, S., et al. "Short communication: Two steps Synthesis of a BODIPY carboxylic-Curcumin." Journal of Materials and Environmental Science, 11(9), 1403-1411 (2020).
- Scientific Spectator.
- Cayman Chemical.
Sources
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. repo.upertis.ac.id [repo.upertis.ac.id]
- 7. 182.160.97.198:8080 [182.160.97.198:8080]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. scientificspectator.com [scientificspectator.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. pharmacy180.com [pharmacy180.com]
- 15. Aldehyde Compounds: Significance in Biological Systems and Environmental Impact - Creative Proteomics Blog [creative-proteomics.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
use of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde in organic synthesis
Application Note: Strategic Utilization of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde in Drug Discovery
Executive Summary
The molecule 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde represents a high-value pharmacophore scaffold, combining the metabolic stability of an oxetane ring with the polarity-tuning properties of a tetrahydropyran (THP) system.[1][2] In modern medicinal chemistry, this spirocyclic motif serves as a superior bioisostere for gem-dimethyl cyclohexanes or traditional saturated heterocycles.[1][2] This guide details the structural rationale, synthetic access, and validated protocols for utilizing this aldehyde in the construction of DNA-encoded libraries (DELs) and fragment-based drug discovery (FBDD) campaigns.[1][2]
Structural Rationale & Properties
The 2,5-dioxaspiro[3.5]nonane skeleton is a bicyclic system where a four-membered oxetane ring and a six-membered tetrahydropyran ring share a single carbon atom (C4).[1][2]
-
Conformational Restriction: The spiro-fusion locks the geometry of the substituents, providing defined vectors for exploring chemical space (exit vectors).[1][2]
-
Metabolic Stability: The oxetane ring lowers lipophilicity (LogD) compared to gem-dimethyl groups while blocking metabolic "soft spots" (e.g., labile C-H bonds) often found in cyclohexyl rings.[1][2]
-
Dipole Moment: The orthogonal orientation of the oxygen lone pairs (one in the oxetane, one in the THP) creates a unique electrostatic signature that can enhance binding affinity in polar pockets.[1][2]
| Property | Value / Characteristic | Impact on Drug Design |
| Formula | C₈H₁₂O₃ | Low MW fragment (156.18 Da) ideal for FBDD.[1][2] |
| Fsp³ Fraction | 0.88 | High 3D character correlates with improved clinical success.[1][2] |
| Lipophilicity | Improves solubility and lowers clearance.[1][2] | |
| Aldehyde Reactivity | Electrophilic Handle | Versatile for reductive amination, olefination, and heterocycle formation.[1][2] |
Synthetic Access to the Scaffold
While often sourced commercially, in-house synthesis allows for stereochemical control.[1][2] The most robust route involves the "Reformatsky-Cyclization" strategy starting from substituted pyranones.[1][2]
Core Synthesis Workflow
-
Precursor Selection: Start with methyl 4-oxotetrahydropyran-3-carboxylate .[1][2]
-
Spiro-Oxetane Formation:
-
Step A: Protection of the C3-ester (often as an orthoester or reduction to alkene).[1][2]
-
Step B:Reformatsky Reaction: Addition of ethyl bromoacetate/Zn to the C4 ketone.[1][2]
-
Step C:Reduction & Cyclization: Reduction of the ester side chain to a 1,3-diol, followed by selective activation (tosylation) of the primary alcohol and base-induced intramolecular displacement to form the oxetane.[1][2]
-
-
Aldehyde Installation: Oxidation of the C7-substituent (derived from the initial C3-carboxylate) to the carbaldehyde.[1][2]
Application Protocols
Protocol A: Reductive Amination (Library Synthesis)
Context: This is the primary utility of the aldehyde, linking the spiro-core to amine-bearing diversity elements.[1][2]
Reagents:
Step-by-Step Procedure:
-
Imine Formation: In a scintillation vial, dissolve 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde (
mmol) in DCE ( mL). Add the amine ( mmol).[1][2] -
Reduction: Cool the mixture to
C. Add STAB ( mmol) in one portion. -
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LC-MS (Target mass:
).[1][2] -
Quench: Add saturated aqueous NaHCO
( mL). Stir vigorously for 10 mins. -
Isolation: Extract with DCM (
mL). Dry organics over Na SO , filter, and concentrate.[1][2] -
Purification: Flash chromatography (typically MeOH/DCM gradient).[1][2]
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination
Context: Used to extend the carbon chain with rigidity, often to install carboxylates or Michael acceptors.[1][2]
Reagents:
Step-by-Step Procedure:
-
Ylide Generation: Suspend NaH (
mmol) in anhydrous THF ( mL) at C under . Dropwise add triethyl phosphonoacetate ( mmol).[1][2] Stir for 20 mins until clear (H evolution ceases). -
Addition: Cool to
C (optional, prevents side reactions) or keep at C. Add a solution of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde ( mmol) in THF ( mL) dropwise. -
Reaction: Allow to warm to RT over 2 hours.
-
Workup: Quench with saturated NH
Cl. Extract with EtOAc.[1][2] -
Outcome: Predominantly yields the (E)-acrylate product, preserving the spiro-oxetane integrity (acid-sensitive, so avoid acidic workups).[1][2]
Mechanistic & Workflow Visualization
The following diagram illustrates the strategic divergence from the aldehyde node into three critical medicinal chemistry workflows: Amine coupling, Chain extension, and Heterocycle synthesis.[1][2]
Figure 1: Divergent synthesis pathways utilizing the aldehyde handle to access distinct chemical spaces.[1][2]
Critical Troubleshooting & Stability Notes
-
Oxetane Sensitivity: The oxetane ring is acid-labile.[1][2] Avoid strong Lewis acids (
, ) or prolonged exposure to aqueous mineral acids ( ), which can trigger ring-opening to the 1,3-diol or rearrangement.[1][2] -
Aldehyde Oxidation: The aldehyde is prone to air oxidation to the carboxylic acid.[1][2] Store under Argon at
C.[1][2] -
Stereochemistry: The 7-position is a chiral center.[1][2] Commercial supplies are often racemic.[1][2] For lead optimization, chiral HPLC separation of the final products or the use of asymmetric Reformatsky reagents during scaffold synthesis is required.[1][2]
References
-
Burkhard, J. A., et al. (2010).[1][2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[1][2] Angewandte Chemie International Edition.[1][2] Link[1][2]
-
Wuitschik, G., et al. (2010).[1][2] Spirocyclic Oxetanes: Synthesis and Properties of a New Scaffold for Drug Discovery.[1][2] Angewandte Chemie.[1][2] Link[1][2]
-
Nomura, S., et al. (2013).[1][2] Discovery of Canagliflozin, a Novel C-Glucoside with Thiophene Ring, as Sodium-Dependent Glucose Cotransporter 2 Inhibitor.[1][2] Journal of Medicinal Chemistry.[1][2] Link(Reference for spiro-sugar analogs and numbering conventions).
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews.[1][2] Link[1][2]
Sources
applications of spiroketals in drug discovery.
Application Note: Spiroketals as Privileged Scaffolds in Drug Discovery
Part 1: Executive Summary & Strategic Value
In modern drug discovery, the "flatland" problem—the over-reliance on planar, aromatic scaffolds—has contributed to poor clinical attrition rates due to suboptimal physicochemical properties (low solubility, metabolic instability). Spiroketals (specifically [6,5]- and [6,6]-spiroketals) offer a robust solution.
These privileged structures are defined by two rings sharing a single carbon atom (the spiro center), flanked by oxygen atoms.[1][2] They serve three critical functions in medicinal chemistry:
-
Conformational Restriction: They lock pharmacophores into precise vectors, reducing the entropic penalty of binding.
-
Fsp³ Enhancement: They introduce three-dimensionality without adding chiral centers that are difficult to resolve, improving solubility and metabolic stability.[3]
-
Anomeric Stabilization: The spiro-carbon benefits from the anomeric effect, providing thermodynamic stability despite the steric crowding of a quaternary center.
This guide details the mechanistic basis of spiroketal stability, provides protocols for their synthesis (both thermodynamic and kinetic), and outlines their application in library design.
Part 2: Structural Mechanics & The Anomeric Effect
To successfully deploy spiroketals, one must understand the anomeric effect . In a spiroketal system, the most stable conformation is often the one where the C–O bond of one ring is axial to the other ring. This allows for the donation of electron density from the oxygen lone pair (
-
Thermodynamic Product: The isomer where both oxygens are axial (stabilized by double anomeric effect).
-
Kinetic Product: Often the isomer where at least one oxygen is equatorial (less sterically hindered but lacks anomeric stabilization).
Visualization: The Anomeric Stabilization
Figure 1: Mechanistic basis of the anomeric effect. The axial orientation facilitates
Part 3: Experimental Protocols
Protocol A: Thermodynamic Spiroketalization (Acid-Mediated)
Application: Generation of the most stable spiroketal isomer (typically the "natural" configuration for many targets like Avermectins). Mechanism: Reversible acid-catalyzed cyclization of a dihydroxy-ketone precursor.
Materials:
-
Precursor: Open-chain dihydroxy ketone (1.0 equiv).
-
Catalyst:
-Toluenesulfonic acid monohydrate ( -TsOH·H₂O) or Camphorsulfonic acid (CSA). -
Solvent: Dichloromethane (DCM) or Benzene (if water removal is required).
-
Desiccant: 4Å Molecular Sieves.
Step-by-Step Methodology:
-
Preparation: Dissolve the dihydroxy ketone (0.5 mmol) in anhydrous DCM (5 mL, 0.1 M concentration).
-
Activation: Add
-TsOH·H₂O (0.1 equiv, 0.05 mmol). Note: If the substrate is acid-sensitive, buffer with PPTS (pyridinium p-toluenesulfonate). -
Cyclization: Stir at room temperature (20–25 °C) under an inert atmosphere (N₂ or Ar).
-
Checkpoint: Monitor by TLC. The reaction typically reaches equilibrium within 1–4 hours.
-
-
Equilibration (Optional): If the kinetic product forms initially, extend reaction time (up to 24h) to allow conversion to the thermodynamic (double-anomeric) isomer.
-
Quench: Add saturated aqueous NaHCO₃ (2 mL) to neutralize the acid.
-
Workup: Extract with DCM (3 x 5 mL), dry combined organics over MgSO₄, filter, and concentrate.
-
Purification: Flash column chromatography (typically Hexanes/EtOAc).
Critical Control Point: If the desired biological isomer is not the thermodynamic one, this method will fail. Use Protocol B.
Protocol B: Kinetic Spiroketalization (Gold-Catalyzed)
Application: Accessing non-anomeric or sterically sensitive spiroketals (e.g., cephalostatin analogues) where acid equilibration must be avoided. Reference: Adapted from Paioti et al., Org.[4] Lett. 2014.
Materials:
-
Precursor: Alkynyl diol or acetonide-protected alkynyl diol.
-
Catalyst: Gold(I) Chloride (AuCl) or (PPh₃)AuCl / AgOTf.
-
Solvent: THF or Methanol.
Step-by-Step Methodology:
-
Setup: In a flame-dried vial, dissolve the alkynyl diol (0.2 mmol) in THF (2 mL).
-
Catalyst Addition: Add AuCl (5 mol%). Note: Perform in the dark if using silver salts to activate.
-
Reaction: Stir at room temperature. The Au(I) activates the alkyne for intramolecular nucleophilic attack by the distal hydroxyl group.
-
Monitoring: Reaction is typically fast (30 min – 2 hours).
-
Quench: Filter the reaction mixture through a short pad of silica gel to remove the gold catalyst.
-
Concentration: Evaporate solvent under reduced pressure.
-
Isolation: Isolate the kinetic spiroketal immediately. Warning: Do not expose to strong acids, or it will isomerize to the thermodynamic product.
Visualization: Synthesis Workflow
Figure 2: Decision tree for selecting the appropriate spiroketalization protocol based on the desired isomeric outcome.
Part 4: Application Notes & Case Studies
Case Study: Tofogliflozin (SGLT2 Inhibitor)
Tofogliflozin utilizes a spiro-isobenzofuran scaffold. The spiro-linkage is critical for:
-
Selectivity: It orients the sugar moiety in a specific vector relative to the aryl group, enhancing selectivity for SGLT2 over SGLT1.
-
Metabolic Stability: The spiro-carbon blocks metabolic oxidation at what would otherwise be a benzylic position.
Data Summary: Spiroketal Advantages
| Feature | Impact on Drug Discovery | Metric / Assay |
| Fsp³ Fraction | Increases molecular complexity and solubility. | LogP / LogD (Target < 3) |
| Rigidity | Reduces entropic cost of binding ( | IC₅₀ / |
| Novelty | Escapes "flat" IP space of aromatic heterocycles. | Patentability |
| Metabolic Stability | Blocks CYP450 oxidation sites. | Microsomal Stability ( |
Part 5: References
-
Paioti, P. H. S., Ketcham, J. M., & Aponick, A. (2014).[4] Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals. Organic Letters, 16(20), 5320–5323. Link
-
Verano, A. L., & Tan, D. S. (2017).[7] Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(1-2), 88-99. Link
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021).[3] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[3] Link
-
Zheng, W., & Tice, C. M. (2016).[3] The utilization of spirocyclic scaffolds in novel drug discovery.[2][8][9] Expert Opinion on Drug Discovery, 11(9), 831-834. Link
-
Smith, A. B., III, et al. (1995). Total Synthesis of the Spongistatins. Journal of the American Chemical Society, 117, 10777. Link
Sources
- 1. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spiroketals - Wikipedia [en.wikipedia.org]
- 3. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Controlling Regiochemistry in the Gold-Catalyzed Synthesis of Unsaturated Spiroketals [organic-chemistry.org]
- 5. Report: New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. mskcc.org [mskcc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Spiroketal natural products isolated from traditional Chinese medicine: isolation, biological activity, biosynthesis, and synthesis - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
antimicrobial and anti-inflammatory activity of spiro[3.5]nonane compounds.
This Application Note is designed for drug discovery teams evaluating Spiro[3.5]nonane derivatives. Unlike flat aromatic scaffolds, the spiro[3.5]nonane core offers a defined three-dimensional vectorization of substituents (
Subject: Antimicrobial & Anti-Inflammatory Evaluation Protocols Document ID: AN-SP35-BIO-01 Version: 2.0 (High-Throughput Compatible)
Executive Summary: The Spiro-Advantage
The spiro[3.5]nonane scaffold serves as a rigid, bioisosteric replacement for piperidine or cyclohexane rings. Its orthogonal geometry allows functional groups to probe binding pockets (e.g., COX-2, bacterial gyrase) that are inaccessible to planar analogs.
-
Key Benefit: Enhanced metabolic stability (blocked metabolic soft spots) and improved water solubility compared to gem-dimethyl analogs.
-
Target Profile: Dual-action agents targeting bacterial resistance (biofilm penetration) and host inflammation (COX-2/NF-κB modulation).
Chemical Handling & Preparation
-
Solubility Warning: While spiro-cores improve solubility, lipophilic substitutions (e.g., aryl-sulfonamides) can lead to precipitation in aqueous media.
-
Stereochemistry: Spiro[3.5]nonane derivatives often exist as diastereomers (cis/trans relative to the ring plane). Critical: Biological activity is often stereospecific. Ensure chiral purity (>95% ee/de) before profiling.
Stock Solution Protocol
-
Solvent: Dissolve lyophilized compound in 100% DMSO (Molecular Biology Grade).
-
Concentration: Prepare a 10 mM master stock.
-
Storage: Aliquot into amber glass vials (hydroscopic prevention) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute in PBS or Media immediately prior to use. Final DMSO concentration in assay must be <0.5% (v/v) to prevent solvent toxicity.
Module A: Antimicrobial Profiling
Objective: Determine efficacy against planktonic bacteria and biofilm formation.
Protocol A1: Minimum Inhibitory Concentration (MIC) - Broth Microdilution
Standard: CLSI M07-A10 Guidelines. Organisms:S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).
Workflow:
-
Inoculum: Adjust bacterial culture to
CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -
Plate Setup: Use 96-well round-bottom plates.
-
Rows A-H: Serial 2-fold dilutions of Spiro-compound (Range: 64 µg/mL to 0.125 µg/mL).
-
Controls: Ciprofloxacin (Positive), DMSO Vehicle (Negative), Sterility (Media only).
-
-
Incubation: 37°C for 16–20 hours (aerobic).
-
Readout: Visual turbidity or OD
measurement.-
Note: Spiro-compounds may cause unusual pellet formation; verify with resazurin dye (Blue
Pink = Viable) if turbidity is ambiguous.
-
Protocol A2: Biofilm Inhibition Assay
Spiro[3.5]nonane derivatives often exhibit superior biofilm penetration due to their compact 3D shape.
Workflow:
-
Seeding: Inoculate 96-well flat-bottom polystyrene plates with bacteria in TSB + 1% Glucose (promotes biofilm). Incubate 24h at 37°C.
-
Treatment: Wash wells with PBS (remove planktonic cells). Add media containing Spiro-compound (at 1x, 2x, 4x MIC). Incubate 24h.
-
Staining:
-
Wash 3x with PBS.
-
Fix with 99% Methanol (15 min).
-
Stain with 0.1% Crystal Violet (10 min).
-
Solubilize dye with 33% Acetic Acid.
-
-
Quantification: Measure Absorbance at 590 nm.
-
Calculation:
.
-
Module B: Anti-Inflammatory Profiling
Objective: Assess inhibition of inflammatory mediators (NO, COX-2).
Protocol B1: RAW 264.7 Macrophage NO Inhibition (Griess Assay)
Mechanistic Logic: LPS induces iNOS; effective spiro-compounds should suppress Nitric Oxide (NO) release without cytotoxicity.
Steps:
-
Cell Culture: Seed RAW 264.7 cells (
cells/well) in DMEM + 10% FBS. Incubate 24h. -
Induction: Pre-treat with Spiro-compound (0.1 – 50 µM) for 1 hour.
-
Stimulation: Add LPS (Lipopolysaccharide, 1 µg/mL). Incubate 24h.
-
Supernatant Collection: Transfer 100 µL supernatant to a new plate.
-
Griess Reaction:
-
Add 100 µL Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).
-
Incubate 10 min in dark (Room Temp).
-
-
Readout: Absorbance at 540 nm. Compare against Sodium Nitrite standard curve.
-
Cytotoxicity Check (Mandatory): Perform MTT assay on the remaining cells to ensure NO reduction isn't due to cell death.
-
Protocol B2: COX-1 vs. COX-2 Selectivity (Enzymatic)
Spiro-scaffolds are often designed to fit the larger hydrophobic pocket of COX-2, avoiding COX-1 (gastric side effects).
Method: Use a commercial Fluorometric COX Inhibitor Screening Kit.
-
Reaction: Arachidonic Acid
PGG2 PGH2 Resorufin (Fluorescent). -
Data Analysis: Calculate
for COX-1 and COX-2 separately. -
Selectivity Index (SI):
.-
Target: SI > 50 indicates high COX-2 selectivity.
-
Mechanistic Visualization
Figure 1: High-Throughput Screening Workflow
Caption: Integrated workflow for filtering spiro[3.5]nonane libraries from synthesis to lead identification.
Figure 2: Proposed Mechanism of Action (Anti-Inflammatory)
Caption: Dual-pathway inhibition where the spiro-core blocks COX-2 pockets and suppresses NF-κB nuclear translocation.
Data Analysis & Reporting
Table 1: Representative Potency Criteria
Use this table to benchmark your experimental results.
| Assay | Parameter | Potent (Hit) | Moderate | Inactive |
| Antimicrobial | MIC ( | |||
| Biofilm | Inhibition % | |||
| Anti-Inflammatory | ||||
| Selectivity | COX-2 SI | |||
| Safety |
References
-
BenchChem. (2025).[1][2][3][4] Benchmarking Spiro[3.5]nonane-9-carboxylic Acid: A Comparative Guide for Drug Discovery Scaffolds. Link
-
Matsuda, D., et al. (2018). "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists." Bioorganic & Medicinal Chemistry, 26(8), 1832-1847.[5] Link
-
El-Mekabaty, A., et al. (2022).[6] "Spiro thiochromene–oxindoles as novel anti-inflammatory agents: design, sustainable synthesis, in vitro and in silico evaluations." RSC Advances. Link
-
PubChem. (2025).[7] Spiro[3.5]nonan-1-one Compound Summary. National Library of Medicine. Link
-
Drug Hunter. (2024).[8] The Spirocycle Surge in Drug Discovery: Case Studies in Degraders and Inhibitors. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Spiro[3.5]nonan-1-one | C9H14O | CID 557036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: Development of GPR119 Agonists Using 7-Azaspiro[3.5]nonane Scaffolds
Executive Summary
This guide details the design, synthesis, and validation of GPR119 agonists utilizing the 7-azaspiro[3.5]nonane scaffold.[1][2] GPR119 is a Class A GPCR validated as a target for Type 2 Diabetes (T2D) due to its dual mechanism: stimulating glucose-dependent insulin secretion (pancreatic
Early GPR119 agonists (e.g., piperidine/piperazine derivatives) suffered from high lipophilicity, poor metabolic stability, and tachyphylaxis. This guide focuses on the "Spiro Switch" strategy—replacing flat aromatic or piperidine cores with rigid, sp3-rich spirocyclic scaffolds to improve physicochemical properties (lowering LogP) while maintaining potency.
Scientific Rationale: The Spiro[3.5]nonane Advantage
The "Flatland" Problem in GPR119
First-generation GPR119 agonists often relied on linear carbamate derivatives of piperidine. While potent, these molecules possessed high lipophilicity (LogP > 4), leading to rapid oxidative metabolism by CYP450 enzymes and poor solubility.
The Spiro Solution
The 7-azaspiro[3.5]nonane scaffold introduces a cyclobutane ring fused to a piperidine ring at a single carbon. This modification offers three critical advantages:
-
Increased Fsp3: Increases the fraction of saturated carbons, which correlates with higher clinical success rates.[3][4]
-
Vector Control: The rigid spiro core locks the exit vectors of substituents, reducing the entropic penalty of binding.
-
Metabolic Shielding: The spiro-cycle sterically hinders metabolic soft spots often found on the piperidine ring.
Mechanism of Action Pathway
The following diagram illustrates the signal transduction pathway triggered by the agonist.[1]
Figure 1: GPR119 signaling cascade.[1][5][6][7] Activation leads to cAMP accumulation, triggering downstream incretin and insulin release.[5][6][8]
Chemical Synthesis Protocol
Objective: Synthesis of the key intermediate tert-butyl 7-azaspiro[3.5]nonane-7-carboxylate .
Retrosynthetic Logic
The spiro[3.5]nonane core is typically constructed via the alkylation of an isonipecotate derivative or through cyclization strategies involving 4-piperidones. The method below utilizes a double alkylation strategy.
Materials
-
Starting Material: Ethyl 1-benzylpiperidine-4-carboxylate.
-
Reagents: Lithium diisopropylamide (LDA), 1-bromo-3-chloropropane, Boc-anhydride (
), Pd/C. -
Solvents: THF (anhydrous), Ethanol.
Step-by-Step Methodology
-
Enolate Formation & Spiro-Cyclization:
-
Cool a solution of ethyl 1-benzylpiperidine-4-carboxylate (10 mmol) in anhydrous THF to -78°C under
. -
Add LDA (1.2 eq) dropwise. Stir for 1 hour to generate the enolate.
-
Add 1-bromo-3-chloropropane (1.2 eq) slowly. Allow to warm to room temperature (RT) and stir overnight.
-
Note: Intramolecular cyclization occurs to form the cyclobutane ring spiro-fused to the piperidine.
-
Workup: Quench with
, extract with EtOAc, dry over . Purify via flash chromatography (Hex/EtOAc).
-
-
Reduction/Transformation (Optional based on target):
-
If the ester is the desired handle, proceed. If the amine is needed, perform hydrolysis or reduction.
-
-
Debenzylation & Boc-Protection:
-
Dissolve the spiro-intermediate in Ethanol.
-
Add 10% Pd/C catalyst (10 wt%) and
(1.1 eq). -
Hydrogenate at 1 atm
(balloon) for 12 hours. -
Mechanism:[7][8][9][10] The benzyl group is cleaved via hydrogenolysis; the free amine is immediately trapped by the Boc group.
-
Filtration: Filter through Celite to remove Pd/C. Concentrate in vacuo.
-
-
Final Yield Check:
-
Analyze via
-NMR. Look for the disappearance of aromatic benzyl protons (7.2-7.4 ppm) and the appearance of the Boc singlet (~1.45 ppm).
-
Pharmacological Validation Protocols
In Vitro Potency: HTRF cAMP Accumulation Assay
Principle: GPR119 couples to
Reagents:
-
HEK293 cells stably expressing human GPR119 (hGPR119-HEK).
-
HTRF cAMP Gs Dynamic Kit (Cisbio/Revvity).
-
IBMX (Phosphodiesterase inhibitor).
Protocol:
-
Cell Prep: Harvest hGPR119-HEK cells. Resuspend in stimulation buffer containing 0.5 mM IBMX. Density: 2,000 cells/well (384-well, low volume white plate).
-
Agonist Addition: Add 5
L of the spiro-test compound (serial dilution in DMSO/Buffer).-
Control: Include a standard curve of cAMP and a reference agonist (e.g., GSK1292263).
-
-
Incubation: Incubate for 30 minutes at RT.
-
Detection:
-
Add 5
L of cAMP-d2 (acceptor). -
Add 5
L of Anti-cAMP-Eu3+-Cryptate (donor).
-
-
Read: Incubate 1 hour. Read on an HTRF-compatible plate reader (e.g., EnVision).
-
Excitation: 337 nm.
-
Emission: 665 nm (Acceptor) and 620 nm (Donor).[11]
-
-
Analysis: Calculate Ratio (665/620 * 10,000). Plot sigmoidal dose-response to determine
.
Functional Assay: GLP-1 Secretion (NCI-H716)
Rationale: To confirm the agonist triggers incretin release in an enteroendocrine model.
Protocol:
-
Cell Culture: Seed NCI-H716 cells (human colorectal L-cells) in Matrigel-coated 96-well plates (50,000 cells/well). Differentiate for 48 hours.
-
Starvation: Wash cells with Krebs-Ringer Bicarbonate (KRB) buffer containing 0.2% BSA. Incubate in KRB for 2 hours.
-
Stimulation: Treat cells with test compounds (10
M) or Vehicle (DMSO) in KRB + 0.2% BSA + DPP-IV inhibitor (to prevent GLP-1 degradation). -
Incubation: 2 hours at 37°C.
-
Quantification: Collect supernatant. Measure active GLP-1 using a GLP-1 (Active) ELISA kit.
-
Normalization: Normalize secretion to total protein content (BCA assay) of the lysed cells.
Data Interpretation & SAR
The transition from a piperidine to a spiro[3.5]nonane core typically results in improved metabolic stability. Below is a representative Structure-Activity Relationship (SAR) comparison.
Table 1: Comparison of Piperidine vs. Spiro[3.5]nonane Analogs
| Property | Piperidine Analog (Ref) | Spiro[3.5]nonane Analog | Interpretation |
| hGPR119 EC50 (nM) | 12 | 18 | Potency maintained (Spiro core fits pocket). |
| LogD (pH 7.4) | 4.2 | 2.9 | Significant improvement. Lower lipophilicity. |
| HLM Stability ( | 15 | >60 | Critical Success. Spiro ring blocks oxidation. |
| Solubility ( | 5 | 85 | Improved Fsp3 enhances aqueous solubility. |
Note: Data represents typical trends observed in spiro-optimization campaigns (e.g., Matsuda et al., 2018).
Experimental Workflow Diagram
Figure 2: Integrated workflow for GPR119 agonist development, moving from chemical synthesis through pharmacological gating to ADME profiling.
Expert Troubleshooting & Insights
-
Species Selectivity: Be aware that GPR119 exhibits significant species differences between rodents and humans. A compound potent in human HEK293 assays may be weak in murine cell lines. Always run a mouse GPR119 counter-screen before moving to in vivo OGTT models.
-
Constitutive Activity: GPR119 has high constitutive activity (basal cAMP). In the HTRF assay, ensure your "Vehicle" control is well-calibrated. If the signal-to-noise ratio is low, consider using an inverse agonist to define the true "0%" baseline, though standard practice usually normalizes to Vehicle (0%) and Reference Agonist (100%).
-
Solubility in Assays: Despite the spiro-improvement, these ligands are still lipophilic. Ensure DMSO concentration in the final assay well does not exceed 0.5%, as high DMSO can interfere with GPCR membrane dynamics.
References
-
Overton, H. A., et al. (2006). Deorphanization of a G protein-coupled receptor for oleoylethanolamide and its use in the discovery of small-molecule hypophagic agents. Cell Metabolism.
-
Matsuda, D., et al. (2018).[9][12] Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry.[3][13]
-
Harada, K., et al. (2018).[12] Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure. Bioorganic & Medicinal Chemistry Letters.
-
Cisbio/Revvity. (2024). HTRF cAMP Gs Dynamic Kit Protocol and Assay Principle.
-
Ritter, K., et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes: Recent Progress and Prevailing Challenges. Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A categorical structure-activity relationship analysis of GPR119 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation and signaling mechanism revealed by GPR119-Gs complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 9. Discovery of novel spiro[chromane-2,4'-piperidine] derivatives as potent and orally bioavailable G-protein-coupled receptor 119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GPR119 Is Essential for Oleoylethanolamide-Induced Glucagon-Like Peptide-1 Secretion From the Intestinal Enteroendocrine L-Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 12. Design and synthesis of novel and potent GPR119 agonists with a spirocyclic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,5-Dioxaspiro[3.5]nonane-7-carbaldehyde
Welcome to the technical support center for the synthesis of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this unique spiroketal aldehyde. Spiroketals are privileged structures in many natural products and pharmaceuticals, but their synthesis can be challenging, requiring precise control over reaction conditions and a deep understanding of the underlying mechanisms.[1][2] This document provides troubleshooting advice and frequently asked questions (FAQs) formatted to address specific issues you may encounter during your experimental work.
The synthetic strategy discussed herein is a representative multi-step approach that highlights common challenges. It is divided into three main stages:
-
Formation of a Key Dihydroxy Ketone Precursor.
-
Acid-Catalyzed Spiroketalization.
-
Selective Oxidation to the Target Aldehyde.
Below is a conceptual workflow for the synthesis.
Caption: Conceptual workflow for the synthesis of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde.
Part 1: FAQs and Troubleshooting for Precursor Synthesis
The construction of a suitable dihydroxy ketone is the foundation of a successful spiroketal synthesis. A plausible precursor for our target is a molecule containing a ketone and two hydroxyl groups positioned to facilitate the formation of the six-membered tetrahydropyran and four-membered oxetane rings upon cyclization. Challenges in this stage often relate to protecting group strategy and purification.
Q1: I'm having trouble with the solubility of my poly-hydroxylated precursor during purification. What can I do?
A1: Highly polar, multi-hydroxyl compounds can indeed be challenging to purify using standard silica gel chromatography due to strong interactions with the stationary phase, leading to streaking and poor separation.
-
Causality: The multiple hydroxyl groups can form strong hydrogen bonds with the silanol groups on the silica surface, causing irreversible adsorption or very slow elution.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Add a polar, protic solvent like methanol (1-10%) or a few drops of acetic acid to your eluent system (e.g., Ethyl Acetate/Hexanes). This can help by competing for hydrogen bonding sites on the silica.
-
Use a Different Stationary Phase: Consider using reversed-phase chromatography (C18) with a water/acetonitrile or water/methanol gradient. Alternatively, for very polar compounds, Diol-bonded or Amino-bonded silica can be effective.
-
Temporary Protection: If purification remains difficult, consider temporarily protecting one or more hydroxyl groups as silyl ethers (e.g., TBS ethers). These are generally stable and make the compound much less polar, facilitating purification on standard silica gel. They can be selectively removed later under mild conditions.
-
Q2: My synthesis involves multiple hydroxyl groups. How do I selectively react one over the other?
A2: Achieving selectivity requires exploiting the inherent differences in the reactivity of primary, secondary, and tertiary alcohols, or by using sterically demanding reagents.
-
Expert Insight: Primary alcohols are generally less sterically hindered and more reactive towards many reagents than secondary or tertiary alcohols. This principle can be used to your advantage.
-
Recommended Strategies:
-
Steric Hindrance: For selective protection, use a bulky protecting group like tert-butyldiphenylsilyl chloride (TBDPSCl). It will preferentially react with the least hindered primary hydroxyl group.
-
Stoichiometric Control: At low temperatures (e.g., -78 °C to 0 °C), carefully adding one equivalent of a reagent (like a tosyl chloride or a protecting group reagent) will often lead to preferential reaction at the most accessible primary alcohol.
-
Catalytic Methods: Certain catalysts, particularly enzymatic ones, can offer exquisite selectivity for one hydroxyl group over others in a polyol system.
-
Part 2: Troubleshooting the Spiroketalization Reaction
The acid-catalyzed cyclization of the dihydroxy ketone precursor is the defining step in forming the 2,5-dioxaspiro[3.5]nonane core. This reaction is typically under thermodynamic control, but kinetic pathways can sometimes compete.[1]
Q1: My spiroketalization reaction is slow or gives a low yield. What are the common causes?
A1: Low yields in spiroketalization often point to issues with water content, catalyst activity, or reaction equilibrium.
-
Causality: Spiroketal formation is a reversible equilibrium reaction that produces water. According to Le Châtelier's principle, the presence of water in the reaction mixture will shift the equilibrium back towards the starting materials (the dihydroxy ketone).
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Rigorously dry your solvent and glassware. Use a solvent like dichloromethane (DCM) or toluene that allows for the azeotropic removal of water using a Dean-Stark apparatus. Alternatively, add molecular sieves (3Å or 4Å) to the reaction mixture to scavenge the water produced.
-
Optimize the Acid Catalyst: The choice and amount of acid catalyst are critical. See the table below for a comparison. If the reaction stalls, a stronger acid or a slight increase in catalyst loading may be necessary. However, excess acid can lead to degradation.
-
Increase Temperature: Gently heating the reaction (e.g., to the boiling point of DCM or toluene) can increase the reaction rate and help drive the equilibrium towards the product.
-
| Catalyst | Typical Loading (mol%) | Conditions/Notes |
| p-Toluenesulfonic acid (p-TsOH) | 1-10% | Common, effective, and inexpensive. Can be acidic enough to cause side reactions if not used carefully. |
| Camphorsulfonic acid (CSA) | 5-15% | A good alternative to p-TsOH, often milder and more soluble in organic solvents. |
| Pyridinium p-toluenesulfonate (PPTS) | 10-20% | A much milder acid catalyst, useful for sensitive substrates that might degrade under stronger acidic conditions. |
| Lewis Acids (e.g., Sc(OTf)₃) | 1-5% | Can be very effective at low loadings and under very mild conditions. |
Q2: I am observing multiple product spots on my TLC plate. Am I forming stereoisomers?
A2: Yes, this is highly likely. The formation of a new spirocyclic center can lead to different stereoisomers (diastereomers), which will have different Rf values on a TLC plate.
-
Mechanistic Insight: The stereochemical outcome at the anomeric carbon is influenced by a balance of competing factors, including the anomeric effect (favoring an axial C-O bond) and steric hindrance (favoring equatorial substituents).[1] For a [3.5] spiro system, the conformational preferences can be complex.
-
Characterization and Control:
-
Isolate and Characterize: Attempt to separate the isomers using careful column chromatography or preparative HPLC. Characterize each isomer using 2D NMR techniques (like NOESY) to determine the relative stereochemistry.
-
Drive to Thermodynamic Product: Since the reaction is often reversible, you can drive the mixture to the most stable thermodynamic product. This is typically achieved by prolonging the reaction time or using a stronger acid catalyst, allowing the less stable isomers to equilibrate to the most stable one.
-
Kinetic Control: To favor a less stable isomer, you might explore kinetically controlled reactions at very low temperatures, although this is often more challenging to develop.[1]
-
Part 3: Selective Oxidation to the Aldehyde
The final step involves the oxidation of a primary alcohol on the spiroketal framework to the target carbaldehyde. The primary challenge here is preventing over-oxidation to the corresponding carboxylic acid.[3][4]
Q1: My oxidation reaction is producing the carboxylic acid byproduct. How do I stop this over-oxidation?
A1: Over-oxidation occurs when the intermediate aldehyde is further oxidized. This is common with harsh oxidizing agents or in the presence of water.[5] The key is to use a mild, anhydrous oxidant and carefully control the reaction conditions.
-
Expert Recommendation: Reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC) are specifically designed for the partial oxidation of primary alcohols to aldehydes.[6]
| Oxidizing Agent | Solvent | Temperature | Key Advantages/Disadvantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂ (DCM) | Room Temp | Advantages: Very mild, high yields, neutral pH.[6] Disadvantages: Expensive, potentially explosive at high temps. |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂ (DCM) | Room Temp | Advantages: Effective and well-established.[6] Disadvantages: Chromium-based (toxic), requires careful workup to remove byproducts. |
| Swern Oxidation | CH₂Cl₂, DMSO, (COCl)₂, Et₃N | -78 °C to RT | Advantages: High yields, avoids heavy metals. Disadvantages: Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide. |
Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Dissolve the spiroketal alcohol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M concentration) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Add solid Dess-Martin periodinane (1.1 - 1.5 eq) to the solution in one portion.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC (staining with p-anisaldehyde or KMnO₄ can help visualize the aldehyde and alcohol). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography on silica gel.
Q2: The aldehyde product seems unstable during purification on silica gel. What is happening?
A2: Aldehydes can be sensitive molecules. They can be prone to oxidation to the carboxylic acid on silica (which can be slightly acidic) or may undergo self-condensation (aldol) reactions.
-
Troubleshooting Purification:
-
Neutralize Silica: Prepare a slurry of silica gel in your starting eluent containing ~1% triethylamine (Et₃N). This deactivates the acidic sites on the silica. Pack your column with this slurry.
-
Work Quickly: Do not let the aldehyde sit on the column for an extended period. Use a slightly more polar solvent system than for TLC to ensure rapid elution.
-
Alternative Purification: If instability persists, consider alternative purification methods like distillation (if volatile) or crystallization.
-
Below is a troubleshooting decision tree for the oxidation step.
Sources
- 1. mskcc.org [mskcc.org]
- 2. Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. studymind.co.uk [studymind.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Polar Spirocyclic Aldehydes
Welcome to the technical support center for the purification of polar spirocyclic aldehydes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions encountered during the purification of these challenging molecules. The unique combination of a rigid spirocyclic core, a reactive aldehyde functional group, and polar substituents presents a distinct set of purification challenges. This resource will provide both theoretical understanding and practical, field-proven solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.
Question 1: My polar spirocyclic aldehyde is streaking badly on a silica gel TLC plate and I'm getting poor separation during column chromatography. What's happening and how can I fix it?
Underlying Cause: Streaking and poor separation of polar compounds on silica gel are often due to strong interactions between the analyte and the acidic silanol groups (Si-OH) on the silica surface.[1] This is particularly problematic for compounds containing basic nitrogen heterocycles.[1] The polarity of your spirocyclic aldehyde contributes significantly to this issue.
Solutions:
-
Mobile Phase Modification:
-
For Basic Compounds: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. Common choices include triethylamine (0.1–2.0%) or a solution of ammonia in methanol (e.g., 1-10% NH₃ in MeOH) mixed with your non-polar solvent.[1]
-
For Acidic Impurities: If you are trying to separate your aldehyde from acidic byproducts (like a corresponding carboxylic acid from over-oxidation), adding a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase can improve the peak shape of the acid and enhance separation.[1]
-
-
Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider a different stationary phase.[1]
-
Alumina: Available in basic, neutral, or acidic forms, alumina can offer different selectivity compared to silica.[1]
-
Reverse-Phase Silica (C18): This non-polar stationary phase is an excellent choice for purifying highly polar compounds.[1] In reverse-phase chromatography, polar compounds elute earlier.[1]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a powerful technique for separating highly polar compounds.[2][3] It utilizes a polar stationary phase with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[2]
Question 2: I'm observing decomposition of my spirocyclic aldehyde on the silica gel column. How can I prevent this?
Underlying Cause: The acidic nature of standard silica gel can catalyze the decomposition of sensitive aldehydes. Aldehydes with α-stereocenters are also prone to epimerization under acidic or basic conditions.[4]
Solutions:
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina or a deactivated silica gel.
-
Speed Up the Purification: Employ flash chromatography to minimize the time your compound spends on the column.[1]
-
Non-Chromatographic Techniques: If your aldehyde is particularly sensitive, it's best to avoid chromatography altogether.[1] Consider the methods outlined below.
Question 3: I'm attempting to use bisulfite adduct formation to purify my aldehyde, but the yield of the precipitate is low. What could be the issue?
Underlying Cause: The formation and precipitation of a bisulfite adduct can be influenced by several factors, including steric hindrance and the adduct's solubility.[4]
Solutions:
-
Optimize Reaction Conditions:
-
Fresh Reagents: Always use a freshly prepared, saturated aqueous solution of sodium bisulfite.[4]
-
Solvent Choice: The use of a water-miscible co-solvent like methanol, THF, acetonitrile, or DMF is crucial to bring the aldehyde and the aqueous bisulfite into contact.[5] For aliphatic aldehydes, DMF can be particularly effective.[4][5]
-
-
Address Adduct Solubility:
-
The bisulfite adduct of lower molecular weight or highly polar aldehydes may be soluble in the reaction mixture and fail to precipitate.[4][6]
-
Liquid-Liquid Extraction: If the adduct is water-soluble, switch from filtration to a liquid-liquid extraction protocol. The adduct will be in the aqueous layer, while non-aldehyde impurities remain in the organic layer.[4][5]
-
Induce Precipitation: Trying an ethanol/water mixture can sometimes help induce the precipitation of the adduct.[4][6]
-
Question 4: I have a solid forming at the interface of the organic and aqueous layers during my bisulfite workup. What is it and what should I do?
Underlying Cause: For highly non-polar aldehydes, the bisulfite adduct may not be soluble in either the organic or the aqueous layer, causing it to precipitate at the interface.[5]
Solution:
-
Filter the entire biphasic mixture through a pad of Celite to remove the insoluble bisulfite adduct. You can then proceed with separating the layers.[5]
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with polar spirocyclic aldehydes?
A1: Common impurities include the corresponding carboxylic acid (from oxidation by air), the corresponding alcohol (from reduction or as a synthetic precursor), and products from self-condensation reactions like aldol additions.[1][7][8] For spirocyclic compounds specifically, you may also have starting materials and regioisomers from the synthesis.[1]
Q2: Is recrystallization a viable purification method for my solid polar spirocyclic aldehyde?
A2: Yes, recrystallization can be a very effective purification technique for solid aldehydes, provided you can find a suitable solvent system.[1] The ideal solvent is one in which your aldehyde is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1][9] For polar compounds, good starting points for solvent selection are ethanol, methanol, water, or mixtures like ethanol/water or acetone/water.[1]
Q3: How do I choose between normal-phase and reverse-phase chromatography for my polar spirocyclic aldehyde?
A3: The choice depends on the polarity of your compound and the impurities you need to remove.
-
Normal-Phase (e.g., silica gel): Best for moderately polar compounds. For highly polar aldehydes, you may face challenges with strong retention and poor peak shape.[2]
-
Reverse-Phase (e.g., C18): Often the better choice for highly polar compounds as they will have less affinity for the non-polar stationary phase and elute more quickly.[1][2] This can be a very effective technique for purifying highly polar compounds.[1]
Q4: Can I use distillation to purify my polar spirocyclic aldehyde?
A4: Distillation is a purification technique based on differences in boiling points.[10][11] It is generally suitable for liquid compounds that are thermally stable. If your polar spirocyclic aldehyde is a liquid and has a significantly different boiling point from its impurities, distillation could be an option. However, for high-boiling or thermally sensitive compounds, vacuum distillation may be necessary to avoid decomposition.[10]
Part 3: Experimental Protocols and Data
Protocol 1: Purification of a Polar Aldehyde via Bisulfite Adduct Formation (Liquid-Liquid Extraction)
This protocol is adapted for aldehydes where the bisulfite adduct is water-soluble.[4][5]
-
Dissolution: Dissolve the crude mixture containing the polar spirocyclic aldehyde in a water-miscible solvent such as methanol, THF, or DMF.[5]
-
Adduct Formation: Transfer the solution to a separatory funnel and add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake the funnel vigorously for approximately 30-60 seconds.[4]
-
Extraction: Add deionized water and an immiscible organic solvent (e.g., ethyl acetate or a mixture of hexanes and ethyl acetate). Shake the funnel again.
-
Separation: Allow the layers to separate. The aqueous layer will contain the bisulfite adduct of your aldehyde, while other organic impurities will remain in the organic layer.[5]
-
Regeneration of the Aldehyde:
-
Isolate the aqueous layer containing the bisulfite adduct.
-
Add an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Carefully add a 50% sodium hydroxide (NaOH) solution dropwise while monitoring the pH. Continue adding until the pH of the aqueous layer is strongly basic (pH > 12). This will reverse the bisulfite addition.[5]
-
Shake the funnel to extract the regenerated aldehyde into the organic layer.
-
Separate the layers and collect the organic phase containing the purified aldehyde.
-
The organic layer can then be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure.
-
Data Summary: Recommended Chromatographic Conditions
| Problem | Stationary Phase | Typical Mobile Phase System | Notes |
| Streaking of a basic polar aldehyde | Silica Gel | Dichloromethane/Methanol with 0.1-2% Triethylamine | The basic additive neutralizes acidic silanol groups.[1] |
| Strong retention of a polar aldehyde | Silica Gel | 1-10% of (10% NH₄OH in Methanol) in Dichloromethane | A more aggressive basic mobile phase for very polar compounds.[12] |
| Poor retention in reverse-phase | C18 Silica | Water/Acetonitrile or Water/Methanol | The high aqueous content helps retain polar compounds. |
| Separation of highly polar compounds | HILIC (e.g., Amide or Cyano phase) | Acetonitrile/Water with buffer (e.g., ammonium formate) | HILIC is specifically designed for polar analytes.[2][3] |
Part 4: Visualizations
Decision Workflow for Purification Technique Selection
Caption: A decision tree to guide the selection of an appropriate purification technique.
Mechanism of Bisulfite Adduct Formation and Reversal
Caption: The reversible reaction of an aldehyde with sodium bisulfite for purification.
References
-
Workup: Aldehydes. Department of Chemistry: University of Rochester. Available from: [Link]
-
Purification: Troubleshooting Flash Column Chromatography. Department of Chemistry: University of Rochester. Available from: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available from: [Link]
-
Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Available from: [Link]
-
Purification of aldehydes and ketones using Sodium Bisulfite : r/chemhelp. Reddit. Available from: [Link]
-
What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography? : r/chemistry. Reddit. Available from: [Link]
-
How to Purify Compounds - Organic Chemistry. Varsity Tutors. Available from: [Link]
-
General procedures for the purification of Aldehydes. Chempedia - LookChem. Available from: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available from: [Link]
-
Separation techniques: Chromatography. PMC - NIH. Available from: [Link]
-
Purification Techniques. Journal of New Developments in Chemistry - Open Access Pub. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. biotage.com [biotage.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Workup [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. physics.emu.edu.tr [physics.emu.edu.tr]
- 10. varsitytutors.com [varsitytutors.com]
- 11. openaccesspub.org [openaccesspub.org]
- 12. Purification [chem.rochester.edu]
Technical Support Center: Spectroscopic Analysis of Spiro Compounds
The following guide functions as a specialized technical support center for the spectroscopic analysis of spiro compounds. It is designed for researchers facing specific anomalies in NMR, MS, and chiroptical data derived from these structurally unique molecules.
Status: Online | Tier: Level 3 (Senior Application Scientist) | Topic: Spirocycles
Introduction: The "Orthogonal" Challenge
Spiro compounds possess two rings joined by a single quaternary atom (the spiro center), forcing the rings into mutually orthogonal planes. This 3D architecture creates unique spectroscopic signatures—and headaches. Common issues include "invisible" quaternary carbons in NMR, confusing fragmentation in MS, and non-intuitive electronic effects (spiroconjugation).
This guide addresses these issues directly with field-proven troubleshooting protocols.
Module 1: NMR Spectroscopy Troubleshooting
Core Issue: The spiro-quaternary carbon (
Q1: Why is the spiro-carbon signal missing from my C NMR spectrum?
Diagnosis: The
Protocol: The "Heavy Metal" Fix
To visualize the
-
Add Relaxation Agent: Dissolve Chromium(III) acetylacetonate [Cr(acac)
] in your sample at a concentration of 0.02 – 0.05 M . This paramagnetic species shortens the of all carbons via electron-nuclear dipolar coupling. -
Modify Pulse Sequence:
-
Pulse Angle: Reduce to
to avoid saturation. -
Relaxation Delay (d1): Even with Cr(acac)
, increase d1 to 2–5 seconds . -
Scans: Increase scan count (NS) by factor of 4.
-
-
Alternative (Inverse Detection): If sample preservation is critical (no Cr(acac)
), use long-range HMBC . Optimize the long-range coupling constant delay ( ) to 5–7 Hz (approx. 70–100 ms) to catch the weak or coupling from adjacent protons to the .
Q2: My NOESY signals suggest a "cis" relationship that is sterically impossible. Why?
Diagnosis: You are likely misinterpreting "spatial proximity" in an orthogonal system. In spiro compounds, protons on Ring A can be spatially close to protons on Ring B without being chemically connected, leading to strong through-space NOE correlations that mimic cis relationships in fused rings.
Troubleshooting Logic:
-
Step 1: Build a 3D model. The orthogonality means "upper" protons of Ring A often correlate with "equatorial" protons of Ring B.
-
Step 2: Use HOESY (Heteronuclear Overhauser Effect Spectroscopy) if heteroatoms are present near the junction, or ROESY to avoid nulling signals if the molecular weight is effectively "medium" (approx. 1000 Da), where NOE can cross zero.
Visualization: NMR Troubleshooting Decision Tree
Caption: Decision logic for resolving common NMR anomalies in spirocyclic systems.
Module 2: Mass Spectrometry & Fragmentation
Core Issue: Spiro compounds often resist standard fragmentation rules. The spiro center is a "knot" that blocks simple ring-opening, or conversely, triggers specific retro-Diels-Alder (rDA) collapses.
Q3: I see a molecular ion, but the fragmentation pattern doesn't match my library. What is "Spiro-Cleavage"?
Answer: Spiro compounds typically undergo cleavage at the spiro carbon.
-
Type A (Simple Cleavage): If the rings are heteroatomic (e.g., spiro-ketals), expect cleavage of the C-O bond adjacent to the spiro center.
-
Type B (Retro-Diels-Alder): If one ring is a cyclohexene derivative (common in spiro-Diels-Alder adducts), rDA is the dominant pathway.
Diagnostic Table: Characteristic MS Signals
| Structure Type | Fragmentation Mechanism | Diagnostic Loss (m/z) |
| Spiro-ketals | C-O bond cleavage + H-transfer | M - [Ring B - H] |
| Spiro-oxindoles | Isocyanate loss | M - 43 (HNCO) |
| Spiro[4.5]decane | Ring opening at quaternary C | M - 28 (C2H4) or M - 42 (C3H6) |
| General Spiro | Alpha-cleavage | Cleavage adjacent to spiro-C, stabilized by heteroatoms |
Q4: The Molecular Ion (M+) is weak or absent.
Protocol:
-
Switch Ionization: Electron Impact (EI) is often too hard for strained spiro systems, causing immediate explosion of the rings. Switch to Electrospray Ionization (ESI) or APCI in positive mode.
-
Adduct Formation: Look for
or adducts rather than . The steric bulk of spiro compounds often traps cations effectively.
Module 3: Stereochemical Determination (Chirality)
Core Issue: Spiro compounds possess axial chirality or central chirality at the spiro center. X-ray crystallography is the gold standard, but many spiro compounds are oils or amorphous solids.
Q5: How do I determine Absolute Configuration (AC) without crystals?
Solution: Vibrational Circular Dichroism (VCD) is the validated industry standard for solution-phase AC determination of spiro compounds.
The VCD Workflow:
-
Measurement: Acquire IR and VCD spectra of the enantiopure sample in a non-chiral solvent (CDCl
or DMSO- ). -
Conformational Search: Perform a molecular mechanics search (MMFF) to find low-energy conformers. Note: Spiro rings are rigid, but substituents may rotate.
-
DFT Calculation: Optimize geometry and calculate vibrational rotational strengths using DFT (e.g., B3LYP/6-31G*).
-
Comparison: Compare the calculated VCD spectrum with the experimental one. A SimVCD score > 0.4 (or visual match of sign/intensity of major bands) confirms the configuration.
Visualization: VCD Workflow for AC Assignment
Caption: Standardized workflow for determining absolute configuration using VCD.
Module 4: Electronic Anomalies (Spiroconjugation)
Q6: My UV-Vis spectrum shows a redshift (bathochromic shift) normally associated with conjugation, but my rings are orthogonal. Is my structure wrong?
Answer: Not necessarily. You are observing Spiroconjugation .
Even though the
Verification Test:
-
Check the structure: Do both rings have
-systems adjacent to the spiro center? -
If yes, the "anomalous" redshift is a confirmation of the spiro-linkage, not a contamination.
References
-
Stephens, P. J., et al. "Determination of Absolute Configuration of Chiral Molecules using Vibrational Circular Dichroism (VCD) Spectroscopy."[1] Chirality, 2008.[1] Link
-
Frank, N. L., et al. "Evidence for Spiroconjugation Exchange Pathway."[2] Journal of the American Chemical Society, 2000.[2] Link
-
BenchChem Technical Support. "Characterization of Spiro Compounds: NMR & MS Troubleshooting." BenchChem Knowledge Base, 2025. Link
-
BioTools, Inc. "Absolute Configuration by VCD: White Paper." BioTools Applications, 2023. Link
Sources
Technical Support Center: Preventing Degradation of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde
Introduction: 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde is a specialized chemical intermediate critical for multi-step syntheses in pharmaceutical and materials science research. Its unique structure, containing both a spiroacetal and an aldehyde functional group, makes it highly valuable but also susceptible to specific degradation pathways. Maintaining the purity of this reagent during storage is paramount to ensure experimental reproducibility and the successful synthesis of target molecules. This guide provides an in-depth analysis of the compound's stability, recommended storage protocols, and troubleshooting procedures to address potential degradation.
Section 1: Understanding the Molecular Instability
The structure of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde contains two primary points of vulnerability: the aldehyde group and the spiroacetal moiety. Understanding the mechanisms by which these groups degrade is the first step toward effective prevention.
-
Aldehyde Autoxidation: The aldehyde functional group is highly susceptible to oxidation, particularly in the presence of atmospheric oxygen.[1][2][3] This process occurs via a free-radical chain reaction, converting the aldehyde into the corresponding carboxylic acid (2,5-dioxaspiro[3.5]nonane-7-carboxylic acid).[4] This reaction can be initiated by light, heat, or trace metal impurities. The formation of this acidic impurity is particularly detrimental as it can then catalyze the degradation of the spiroacetal.
-
Acid-Catalyzed Acetal Hydrolysis: The spiroacetal is stable under neutral and basic conditions but is prone to hydrolysis in the presence of acid and water.[5][6][7] This reaction cleaves the acetal, breaking open the dioxane ring to form a diol and regenerating a carbonyl group. The presence of even trace amounts of acidic impurities (such as the carboxylic acid formed from oxidation) can initiate this degradation cascade, compromising the integrity of the molecule.[8]
Caption: Primary degradation pathways for the target molecule.
Section 2: Recommended Storage Protocols & Handling
To mitigate the degradation risks, a stringent storage and handling protocol is essential. The primary goals are to eliminate exposure to oxygen, moisture, light, and acidic contaminants.
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (or lower) | Reduces the rate of all chemical reactions, including autoxidation and hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, directly preventing the initiation of the autoxidation free-radical chain reaction.[2][9] |
| Container | Amber Borosilicate Glass Vial with PTFE-lined Cap | Amber glass protects the compound from light, which can initiate oxidation. PTFE-lined caps provide an inert and tight seal against moisture and oxygen ingress. |
| Handling | In an inert atmosphere glovebox or using Schlenk line techniques | Minimizes exposure to atmospheric oxygen and moisture during aliquoting and sample preparation.[10] |
| Inhibitors | Optional: BHT (Butylated hydroxytoluene) at 50-100 ppm | For long-term storage (>1 year), a free-radical inhibitor can be added to quench any radical species that may form, further preventing oxidation.[11][12] |
Experimental Protocol: Receiving and Storing a New Shipment
-
Inspection: Upon receipt, inspect the container seal for any signs of damage. The compound should be a clear, colorless liquid or a white solid.
-
Inert Gas Purge: Immediately move the container into a glovebox or connect it to a Schlenk line.
-
Aliquoting (If necessary): If the entire quantity will not be used at once, aliquot the material into smaller, appropriately sized amber glass vials under a positive pressure of inert gas. This prevents repeated exposure of the bulk material to potential contaminants.
-
Sealing: Tightly seal the vials with PTFE-lined caps. For added protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label each vial with the compound name, date received, date opened/aliquoted, and disposal date.[13][14]
-
Storage: Place the sealed vials inside a secondary container and store them in a designated, explosion-proof freezer at -20°C.[15]
Caption: Workflow for proper receipt and storage.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues and questions encountered during the handling and analysis of 2,5-dioxaspiro[3.5]nonane-7-carbaldehyde.
Q1: My sample, which was initially a clear liquid, has developed a yellow tint and become more viscous. What happened?
A: This is a classic sign of aldehyde degradation and polymerization. The yellowing is likely due to the formation of conjugated oligomers. This indicates significant exposure to oxygen or impurities that initiated polymerization. The material is likely compromised and should be discarded. To prevent this, strictly adhere to inert atmosphere handling and storage.[2]
Q2: I ran an NMR of my sample and see a new, broad peak around 10-12 ppm. What is it?
A: A broad singlet in the 10-12 ppm region of a ¹H NMR spectrum is characteristic of a carboxylic acid proton. This strongly suggests that your aldehyde has oxidized to 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid.[16] The presence of this acidic impurity makes the rest of the material susceptible to hydrolysis.
Q3: My GC-MS analysis shows two new peaks with molecular weights corresponding to the ring-opened hydrolysis products. How did this happen?
A: This indicates acid-catalyzed hydrolysis of the spiroacetal. The root cause is the presence of an acidic contaminant. This could be the carboxylic acid from autoxidation, or an external contaminant introduced during handling (e.g., from acidic glassware). Ensure all glassware is thoroughly cleaned and dried, and that the material is protected from oxygen to prevent the formation of internal acidic impurities.
Q4: Can I use a standard lab freezer for storage?
A: Yes, a standard -20°C freezer is acceptable, provided it is not a "frost-free" model. Frost-free cycles involve temperature fluctuations that can accelerate degradation over time. For flammable compounds, a dedicated, explosion-proof or flammable-rated freezer is required for safety.[14] Always store within a sealed secondary container.[17][18]
Q5: How can I test for degradation without sophisticated equipment?
A: A simple qualitative test for acidic impurities can be performed. In a fume hood, open the vial and hold a strip of wetted universal pH paper in the headspace above the sample (do not touch the sample). If the paper indicates an acidic pH (turns orange or red), it confirms the presence of acidic degradation products like the carboxylic acid.
Section 4: Analytical Protocols for Quality Control
For quantitative assessment of purity, chromatographic methods are recommended.
Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Under an inert atmosphere, prepare a 1 mg/mL solution of the aldehyde in a high-purity, dry solvent such as Dichloromethane or Ethyl Acetate.
-
GC Method:
-
Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
-
MS Method:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 m/z.
-
-
Data Analysis:
-
Expected Elution: The pure aldehyde will have a specific retention time.
-
Degradation Products:
-
Oxidation: Look for a later-eluting peak corresponding to the molecular ion of the carboxylic acid (C₈H₁₂O₄, M.W. 172.17 g/mol ).
-
Hydrolysis: Look for earlier-eluting peaks corresponding to the ring-opened products.
-
-
Quantification: Purity can be estimated by the area percentage of the main peak relative to the total area of all observed peaks.
-
Various other analytical methods, including HPLC with UV or fluorescence detection after derivatization, can also be employed for quantification.[19][20][21][22]
References
-
Title: Radical-chain mechanism for aldehyde autoxidation Aldehyde autoxidation... - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Propose a mechanism for the acid-catalyzed hydrolysis of the acet... - Pearson Source: Pearson URL: [Link]
-
Title: Acetal Hydrolysis Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC Source: NCBI URL: [Link]
-
Title: The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed Source: PubMed URL: [Link]
-
Title: Acetaldehyde - Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Academies Press (US) URL: [Link]
-
Title: 19.3: Oxidation of Aldehydes and Ketones - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution - OSTI.GOV Source: OSTI.GOV URL: [Link]
-
Title: Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin Source: ACS Publications URL: [Link]
-
Title: Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation of 2-Ethylhexanal - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Aldehydes: Structures, Formation, Biological Effects and Analytical Methods Source: Technology Networks URL: [Link]
-
Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids Source: MDPI URL: [Link]
-
Title: Aldehydes and Ketones to Carboxylic Acids - Chemistry Steps Source: Chemistry Steps URL: [Link]
-
Title: Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - Semantic Scholar Source: Semantic Scholar URL: [Link]
-
Title: Aldehyde C-9 - SAFETY DATA SHEET Source: The Good Scents Company URL: [Link]
-
Title: The Top 10 Best Practices For Proper Chemical Storage Source: IDR Environmental Services URL: [Link]
-
Title: Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: ACETALDEHYDE - Godavari Biorefineries Ltd. Source: Godavari Biorefineries Ltd. URL: [Link]
-
Title: Chemical Storage Best Practices and Dangers - Hazardous Waste Experts Source: Hazardous Waste Experts URL: [Link]
-
Title: METHODS FOR DETERMINING ALDEHYDES IN AIR Source: CORE URL: [Link]
-
Title: Free radical inhibitor: Significance and symbolism Source: Science-i URL: [Link]
-
Title: Oxidative carbon-carbon bond cleavage is a key step in spiroacetal biosynthesis in the fruit fly Bactrocera cacuminata - PubMed Source: PubMed URL: [Link]
-
Title: Inhibition of Free Radical Polymerization: A Review - PMC Source: NCBI URL: [Link]
-
Title: Recommended Procedures for the Safe Storage of Chemicals in Laboratories - Towson University Source: Towson University URL: [Link]
-
Title: Evolve's guide to storing lab chemicals safely Source: Evolve URL: [Link]
-
Title: What are Radical inhibitors and their role in a reaction? - CurlyArrows Organic Chemistry Source: CurlyArrows URL: [Link]
-
Title: Practices for Proper Chemical Storage - Cleveland State University Source: Cleveland State University URL: [Link]
-
Title: 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid - PubChem Source: PubChem URL: [Link]
Sources
- 1. Anaerobic oxidation of aldehydes to carboxylic acids under hydrothermal conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. web.stanford.edu [web.stanford.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Propose a mechanism for the acid-catalyzed hydrolysis of the acet... | Study Prep in Pearson+ [pearson.com]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. perfumersupplyhouse.com [perfumersupplyhouse.com]
- 10. godavaribiorefineries.com [godavaribiorefineries.com]
- 11. fluoryx.com [fluoryx.com]
- 12. curlyarrows.com [curlyarrows.com]
- 13. towson.edu [towson.edu]
- 14. csuohio.edu [csuohio.edu]
- 15. Evolve's guide to storing lab chemicals safely [evolveltd.eu]
- 16. PubChemLite - 2,5-dioxaspiro[3.5]nonane-7-carboxylic acid (C8H12O4) [pubchemlite.lcsb.uni.lu]
- 17. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 18. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 19. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 20. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. researchgate.net [researchgate.net]
strategies to improve the aqueous solubility of spirocyclic compounds.
Current Status: Online Ticket Queue: Open Operator: Senior Application Scientist Subject: Strategies to improve the aqueous solubility of spirocyclic compounds.
Welcome to the Solubility Optimization Center
You have reached this guide because your spirocyclic lead compound—likely designed to "escape flatland" and improve metabolic stability—is failing aqueous solubility metrics. While spirocyclic scaffolds (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) generally offer better solubility than flat aromatic analogs due to disrupted crystal packing, they present unique physicochemical challenges.
This guide treats your solubility issues as technical support tickets. Locate the symptom below that matches your compound's behavior to find the resolution.
Module 1: Structural Troubleshooting (The Design Phase)
Ticket #101: "My compound has high Fsp³ but remains lipophilic (High LogP)." Diagnosis: You have successfully rigidified the molecule, but you haven't introduced enough polarity. The "Grease Ball" effect is dominating. Root Cause: Pure hydrocarbon spiro-cores (e.g., spiro[3.3]heptane) increase 3D character but do not inherently lower lipophilicity compared to cyclohexyl or phenyl groups.
Resolution Strategy: The "Hetero-Spiro" Switch
To lower LogP while maintaining the spiro-scaffold, you must introduce heteroatoms directly into the spiro-system.
-
Deploy Spirooxetanes:
-
The Fix: Replace gem-dimethyl groups or cyclobutane moieties with 3,3-diaryloxetanes or spirooxetanes .
-
Mechanism: The oxetane oxygen acts as a hydrogen bond acceptor (HBA) and significantly lowers LogD/LogP due to its high polarity, without introducing a new chiral center (if symmetrically substituted).
-
Evidence: Studies show that spirooxetanes can lower LogD by ~1–2 units compared to their carbocyclic analogs while improving metabolic stability [1, 2].
-
-
Modulate Basicity with Azaspiro Cycles:
-
The Fix: If your lead contains a morpholine or piperidine, switch to an azaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane .
-
Mechanism: This alters the pKa of the basic nitrogen. Lowering the pKa (while keeping it basic enough for lysosomal trapping if desired) can reduce lipophilicity-driven metabolic clearance and improve solubility at physiological pH [3].
-
Workflow: Structural Modification Logic
Figure 1: Decision tree for structural modification based on physicochemical phenotype.
Module 2: Solid State & Salt Selection (The Form Phase)
Ticket #205: "I tried making a salt, but the compound 'oiled out' or formed a gum." Diagnosis: Lattice energy collapse. Root Cause: Spirocyclic compounds often possess lower melting points than flat aromatics because their 3D shape prevents efficient packing (low lattice energy). When you attempt to form a salt, the depression in melting point caused by impurities or solvent mixtures drops the solid-liquid transition below room temperature.
Resolution Strategy: Counter-Ion Screening & Crystallization
-
Select High-Melting Counter-Ions:
-
Avoid counter-ions that are highly flexible or lipophilic (e.g., valerate).
-
Protocol: Screen "rigid" counter-ions that encourage packing. For spiro-amines, prioritize fumarate , oxalate , or besylate over hydrochloride (which can be hygroscopic for spiro-amines).
-
-
The "Anti-Solvent" Drip Protocol:
-
Spirocycles are notorious for super-saturation.
-
Step 1: Dissolve free base in a minimum volume of polar solvent (Ethanol/IPA).
-
Step 2: Add acid (1.05 eq).
-
Step 3: Slowly add non-polar anti-solvent (Heptane or MTBE) until turbidity persists.
-
Step 4: Critical: If oiling occurs, heat the mixture until the oil dissolves into a solution, then cool very slowly (1°C/min) with vigorous stirring to induce nucleation rather than oiling [4].
-
Data: Impact of Spiro-Scaffold on Solubility vs. Flat Analogs
| Scaffold Type | Fsp³ Score | Lattice Energy | Solubility Phenotype | Recommended Strategy |
| Flat Aromatic (e.g., Biphenyl) | Low (<0.3) | High (Strong Pi-Stacking) | "Brick Dust" (High MP, Low Sol) | Disrupt symmetry; ASD. |
| Spirocyclic (e.g., Spiro[3.3]heptane) | High (>0.[1]5) | Moderate/Low | "Grease Ball" (Low MP, Low Sol) | Salt formation ; Heteroatom insertion. |
| Hetero-Spiro (e.g., 2-Oxa-6-azaspiro) | High (>0.5) | Moderate | Balanced (Polar + 3D) | pH adjustment; Standard formulation. |
Module 3: Formulation Rescue (The Delivery Phase)
Ticket #309: "Structure is locked. Salts failed. Need a formulation fix." Diagnosis: The compound is BCS Class II (Low Solubility, High Permeability). Root Cause: Thermodynamic solubility is the limit. You need to induce and maintain a supersaturated state.[2]
Resolution Strategy: Amorphous Solid Dispersions (ASD)
Since spirocycles often have lower melting points (Tm) and moderate glass transition temperatures (Tg), they are excellent candidates for Hot Melt Extrusion (HME) or Spray Drying .
-
Polymer Selection (The "Parachute"):
-
You need a polymer to inhibit precipitation (recrystallization) of the spiro-core.
-
Recommendation: Use PVP-VA 64 (Copovidone) or HPMCAS . PVP-VA is particularly effective for spiro-amines due to hydrogen bonding between the polymer carbonyls and the protonated spiro-amine [5].
-
-
Protocol: Mini-Scale Solvent Casting (Screening)
-
Step 1: Dissolve Drug and Polymer (1:3 ratio) in Methanol/DCM (1:1).
-
Step 2: Rotary evaporate at 40°C to form a film.
-
Step 3: Vacuum dry for 24h.
-
Step 4: Analyze by DSC (Differential Scanning Calorimetry).
-
Success Criteria: Single glass transition (Tg) intermediate between drug and polymer; no melting endotherm.
-
Workflow: Formulation Decision Matrix
Figure 2: Formulation selection pathway for spirocyclic compounds.
FAQ: Rapid Fire Troubleshooting
Q: Why do my spirocyclic compounds dissolve fast but then precipitate out after 15 minutes? A: This is the "Spring and Parachute" failure. Your compound is rapidly dissolving (Spring) due to high energy amorphous regions or salt dissociation, but then crashing out to a stable polymorph. Fix: Add a precipitation inhibitor like HPMC or Tween 80 (0.1%) to the assay buffer to maintain supersaturation.
Q: Does spiro-cyclization always improve solubility over flat rings? A: No. It improves solubility potential by lowering melting point. However, if you replace a polar aromatic ring (like pyridine) with a purely lipophilic spiro-alkane, you may lose H-bond interactions with water, decreasing solubility. Rule of Thumb: Always include a heteroatom (O or N) in the spiro system [6].
Q: My spiro-amine has a pKa of 9.5. Is that too high? A: It is risky for solubility at intestinal pH (6.8). At pH 6.8, the compound is still largely ionized, which is good for solubility but potentially bad for permeability. If solubility is still low at pH 6.8 despite ionization, you likely have a "Grease Ball" issue (LogP > 4). Consider lowering the pKa to ~7.5–8.5 by adding electron-withdrawing groups (e.g., fluorine) near the amine.
References
-
Wuitschik, G., et al. (2010). "Spirooxetanes as Structural Alternatives to gem-Dimethyl Groups: Scaffolds for Drug Discovery." Angewandte Chemie International Edition.
-
Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie.
-
Zheng, S., & Tice, C. M. (2016).[3] "The utilization of spirocyclic scaffolds in medicinal chemistry." Bioorganic & Medicinal Chemistry Letters.
-
Kumar, L., et al. (2013). "Salt Selection in Drug Development." Pharmaceutical Technology.[4][5]
-
Baghel, S., et al. (2016). "Polymeric Amorphous Solid Dispersions: A Review of Amorphization, Crystallization, Stabilization, Solid-State Characterization, and Aqueous Solubility of Biopharmaceutical Classification System Class II Drugs." Journal of Pharmaceutical Sciences.
-
Enamine. (n.d.).[6] "Spirocycles for Improved Solubility." Enamine.net.
Sources
- 1. Oxa-spirocycles: synthesis, properties and applications - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03615G [pubs.rsc.org]
- 2. veranova.com [veranova.com]
- 3. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 4. Amorphous Solid Dispersion-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Blocking Metabolic Hotspots: A Comparative Guide to the Stability of Spirooxetanes and Other Cyclic Ethers
In the landscape of modern drug discovery, achieving optimal metabolic stability is a critical determinant of a candidate's success.[1][2][3] A molecule's susceptibility to rapid enzymatic degradation can severely limit its bioavailability and duration of action, thereby compromising therapeutic efficacy.[1][2] Medicinal chemists continuously seek structural motifs that can enhance a molecule's resilience to metabolism without sacrificing potency or introducing undesirable physicochemical properties. Among the strategies employed, the incorporation of small, strained ring systems has gained significant traction.
This guide provides an in-depth comparison of the metabolic stability of spirooxetanes and other commonly utilized cyclic ethers. We will explore the underlying mechanistic principles that govern their stability, present comparative experimental data, and provide detailed protocols for assessing these properties in a laboratory setting.
The Stability Advantage: Why Strained Rings Matter
The metabolic fate of most small molecule drugs is dictated by the action of cytochrome P450 (CYP) enzymes, primarily in the liver.[2] These enzymes catalyze the oxidation of C-H bonds, often leading to the inactivation and clearance of the drug. A key strategy to improve metabolic stability is to "block" these metabolically labile sites.[4]
This is where motifs like spirooxetanes and other cyclic ethers offer a distinct advantage. Their incorporation into a drug scaffold can profoundly influence metabolic stability through several mechanisms:
-
Steric Shielding: The rigid, three-dimensional structure of these rings can physically obstruct the approach of metabolic enzymes to nearby C-H bonds, a concept known as steric hindrance.[2]
-
Reduced Lipophilicity: Introducing polar heteroatoms like oxygen within a cyclic system can decrease a molecule's overall lipophilicity (LogP/LogD).[5][6][7] This is significant because highly lipophilic compounds tend to have a higher affinity for the active sites of CYP enzymes.[8]
-
Altered Conformation: The conformational constraints imposed by a small ring can orient the molecule in a way that is less favorable for binding to metabolic enzymes.[9][10]
Spirooxetanes: A Privileged Motif for Stability
Spirooxetanes, which feature a four-membered oxetane ring fused to another ring at a single carbon atom, have emerged as particularly effective tools in medicinal chemistry.[11][12][13] They are often employed as bioisosteric replacements for more metabolically vulnerable groups, such as the gem-dimethyl group.[4][9][10][14][15]
The gem-dimethyl motif is frequently used to block metabolism at a specific position. However, it significantly increases lipophilicity and can itself be a target for oxidation.[4][8] Replacing a gem-dimethyl group with a spirooxetane often preserves the desired steric bulk while introducing polarity and greater metabolic stability.[4][8][10][15] Bridging the two methyl groups with an oxygen atom effectively reduces susceptibility to metabolic attack.[4]
Comparative Analysis: Spirooxetanes vs. Other Cyclic Ethers
While spirooxetanes are highly effective, it is crucial to understand their performance relative to other cyclic ethers. The choice of a specific motif is context-dependent and involves a trade-off between stability, solubility, and synthetic accessibility.[9]
| Moiety | Key Structural Feature | Impact on Metabolic Stability | Typical Application & Considerations |
| Spirooxetane | Spirocyclic fusion of a 4-membered ether | High: Excellent at shielding adjacent positions. The strained ring is generally robust.[5][16] | Bioisostere for gem-dimethyl groups. Can significantly improve solubility and metabolic stability.[9][10] |
| Monosubstituted Oxetane | Pendant 4-membered ether | Good to High: Offers a balance of polarity and steric bulk. Can block metabolism at the point of attachment and reduce local lipophilicity.[5][17] | Used to fine-tune physicochemical properties and block metabolism on peripheral groups.[5] |
| Tetrahydrofuran (THF) | 5-membered ether | Moderate: Less strained and more flexible than oxetane. Can be susceptible to ring oxidation depending on substitution. | Often used as a polar handle, but can be a metabolic liability. Replacement with smaller rings is a common optimization strategy.[5] |
| Morpholine | 6-membered heterocyclic amine ether | Variable to Low: While it enhances solubility, the morpholine ring itself is often a prime target for oxidative metabolism.[16] | Widely used to improve solubility, but frequently introduces a metabolic hotspot. Spirocyclic oxetane-azetidines have been developed as more stable replacements.[10][16] |
Key Finding: Studies have shown that reducing the ring size of cycloalkyl ethers generally leads to an increase in metabolic stability, a trend that can be largely attributed to changes in lipophilicity.[6][7] Oxetanes, being the smallest common cyclic ethers, often provide the most significant stability enhancement.[9][10]
Experimental Verification: The Microsomal Stability Assay
To empirically determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is the industry-standard method.[18][19][20][21] This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, which are vesicles of the endoplasmic reticulum containing the majority of the cell's drug-metabolizing enzymes (e.g., CYPs).[18][19]
The primary outputs of this assay are the metabolic half-life (t½) and the intrinsic clearance (Clint), which provide a quantitative measure of the compound's metabolic lability.[18]
Below is a diagram illustrating the workflow of a typical microsomal stability assay.
Caption: Workflow for an in vitro microsomal stability assay.
Detailed Protocol: In Vitro Microsomal Stability Assay
This protocol outlines a self-validating system for assessing the metabolic stability of test compounds.
1. Materials & Reagents:
-
Test Compounds: 10 mM stock solutions in DMSO.
-
Control Compounds:
-
High Clearance Control (e.g., Verapamil)
-
Low Clearance Control (e.g., Warfarin)
-
-
Pooled Liver Microsomes (Human, Rat, or other species): Store at -80°C.
-
0.1 M Phosphate Buffer (pH 7.4).
-
NADPH Regenerating System Solution (e.g., containing NADPH, glucose-6-phosphate, and G6P dehydrogenase).
-
Quenching Solution: Acetonitrile (ACN) containing an appropriate internal standard (IS) for LC-MS/MS analysis.
-
96-well incubation plates and collection plates.
2. Experimental Procedure:
-
Preparation:
-
Prepare a working solution of the test and control compounds at 200 µM by diluting the 10 mM DMSO stock with buffer.
-
On ice, prepare the main incubation mixture in the 96-well plate by combining buffer and the microsomal protein to a final concentration of 0.5 mg/mL.[18]
-
Add the compound working solution to the incubation mixture to achieve a final compound concentration of 1 µM.[18] Mix gently.
-
Control Incubation: Prepare a parallel set of incubations without the NADPH cofactor to assess for non-enzymatic degradation (chemical instability).[20]
-
-
Incubation & Sampling:
-
Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the NADPH Regenerating System solution to all wells (except the "minus cofactor" controls).[18]
-
Immediately after adding NADPH, take the first aliquot (T=0) and transfer it to a collection plate containing the cold Quenching Solution.
-
Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and transfer them to the quenching plate.[18][19]
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal and vortex the collection plate.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[22]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.[22]
-
Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound relative to the stable internal standard.
-
3. Data Analysis & Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining against time.
-
The slope of the line from this plot (k) is the elimination rate constant.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of microsomal protein)
The behavior of the high and low clearance controls validates the assay's performance. A significant decrease in the compound concentration in the "-NADPH" control would indicate chemical instability rather than metabolic degradation.
Conclusion and Future Outlook
The strategic incorporation of spirooxetanes and other small cyclic ethers is a powerful and validated approach for enhancing the metabolic stability of drug candidates.[5][9][12] Spirooxetanes, in particular, offer a superior profile when used as bioisosteres for metabolically labile groups like gem-dimethyl, providing steric shielding while favorably modulating physicochemical properties such as solubility.[10]
The choice of which cyclic ether to use must be guided by empirical data. The microsomal stability assay provides a robust and high-throughput method for generating this critical data, enabling medicinal chemists to make informed decisions.[18][20] As synthetic methodologies for creating novel spirocyclic and strained-ring systems continue to advance, the toolkit for designing metabolically robust drugs will only expand, paving the way for more effective and durable therapeutics.[11][13]
References
- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. CHIMIA International Journal for Chemistry, 64(4), 233-240.
- Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of Medicinal Chemistry, 53(8), 3227–3246.
- Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.
- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery, 1-17.
- Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-760.
- Šlachta, V., & Slavíček, J. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101-145.
- BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
- Carreira, E. M., & Fessard, T. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
- Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
- PubMed. (2010). Oxetanes in drug discovery: structural and synthetic insights.
- Singh, O. M., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(12), 2321-2361.
- Chemistry LibreTexts. (2024). Drug Modifications to Improve Stability.
- Stepan, A. F., et al. (2013). Evaluating the Differences in Cycloalkyl Ether Metabolism Using the Design Parameter “Lipophilic Metabolism Efficiency” (LipMetE) and a Matched Molecular Pairs Analysis. Journal of Medicinal Chemistry, 56(15), 6038-6047.
- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved February 15, 2026.
- AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved February 15, 2026.
- ResearchGate. (2025). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
- Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 15, 2026.
- Cyprotex. (n.d.). Microsomal Stability. Retrieved February 15, 2026.
- Sigma-Aldrich. (n.d.). Spirocyclic Building Blocks for Scaffold Assembly. Retrieved February 15, 2026.
- SlideShare. (2012). Application of Bioisosteres in Drug Design.
- PubMed. (2013). Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis.
- WuXi AppTec. (n.d.). Microsomal stability assay for human and mouse liver microsomes. Retrieved February 15, 2026.
- Griffith, D. A., et al. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. MedChemComm, 12(4), 685-691.
- ResearchGate. (n.d.). Stability of selected compounds indicating the % of compound remaining... Retrieved February 15, 2026.
- BenchChem. (2025). A Comparative Guide to the Metabolic Stability of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone Derivatives.
- Longdom Publishing. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Retrieved February 15, 2026.
- Thompson, T. N. (2001). Optimization of metabolic stability as a goal of modern drug design. Medicinal Research Reviews, 21(5), 412-449.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. longdom.org [longdom.org]
- 3. Optimization of metabolic stability as a goal of modern drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. researchgate.net [researchgate.net]
- 10. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. bldpharm.com [bldpharm.com]
- 13. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
